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  • Product: Methyl 2-cyano-3-(2-bromophenyl)acrylate
  • CAS: 109460-96-0

Core Science & Biosynthesis

Foundational

Synthesis Mechanism and Methodologies of Methyl 2-cyano-3-(2-bromophenyl)acrylate: A Technical Whitepaper

Executive Summary Methyl 2-cyano-3-(2-bromophenyl)acrylate (CAS: 109460-96-0)[1] is a highly functionalized α,β -unsaturated ester that serves as a critical electrophilic building block in advanced organic synthesis, mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-cyano-3-(2-bromophenyl)acrylate (CAS: 109460-96-0)[1] is a highly functionalized α,β -unsaturated ester that serves as a critical electrophilic building block in advanced organic synthesis, materials science, and drug development[2][3]. Characterized by the presence of an ortho-bromo substituent on the aromatic ring, this compound exhibits unique steric and electronic properties. These properties make it an exceptional candidate for dynamic covalent chemistry—specifically acting as a tunable acceptor in catalyst-free, room-temperature thia-Michael additions[4].

This whitepaper provides an in-depth analysis of its core synthesis mechanism—the Knoevenagel condensation—and outlines field-proven, scalable, and self-validating protocols for its preparation.

Mechanistic Pathway: The Knoevenagel Condensation

The synthesis of Methyl 2-cyano-3-(2-bromophenyl)acrylate unites 2-bromobenzaldehyde (the electrophile) and methyl cyanoacetate (the active methylene nucleophile)[4]. The reaction is thermodynamically driven by the formation of a highly stable, extended conjugated π -system.

Causality of Reagent and Catalyst Selection
  • Methyl Cyanoacetate: The α -protons of this reagent are highly acidic ( pKa​ ~ 9–11) due to the synergistic electron-withdrawing effects of the cyano (-CN) and methoxycarbonyl (-COOCH 3​ ) groups[5].

  • Catalyst Selection: A weak secondary amine (e.g., piperidine) or an amidine (e.g., DBU) is optimal[5][6]. Strong bases like NaOH are strictly avoided to prevent the competitive Cannizzaro reaction of 2-bromobenzaldehyde and the premature hydrolysis of the methyl ester.

Step-by-Step Electron Flow
  • Enolization: The basic catalyst abstracts an α -proton from methyl cyanoacetate, generating a resonance-stabilized carbanion (enolate)[5].

  • Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde. While the ortho-bromo group exerts significant steric hindrance, the strong nucleophilicity of the cyanoacetate enolate overcomes this barrier, forming an alkoxide intermediate[4].

  • Proton Transfer: The alkoxide is protonated by the conjugate acid of the base, yielding a transient β -hydroxy ester (aldol adduct)[5].

  • Dehydration (E1cB Mechanism): The base abstracts the remaining α -proton. The resulting carbanion expels the hydroxide (or water) leaving group. This elimination is driven by the thermodynamic stability of the resulting α,β -unsaturated system[5]. The reaction predominantly yields the E-isomer, as thermodynamic control minimizes the steric clash between the bulky 2-bromophenyl ring and the ester moiety.

Mechanism Step1 Step 1: Enolate Formation Base abstracts α-proton from Methyl Cyanoacetate Step2 Step 2: Nucleophilic Attack Enolate attacks carbonyl of 2-Bromobenzaldehyde Step1->Step2 Carbanion generation Step3 Step 3: Aldol Addition Formation of β-hydroxy ester intermediate Step2->Step3 C-C bond formation Step4 Step 4: Dehydration (E1cB) Base-catalyzed elimination of H2O forming α,β-unsaturated double bond Step3->Step4 Protonation & Base attack Product Methyl 2-cyano-3-(2-bromophenyl)acrylate (Final Product) Step4->Product -H2O

Caption: Knoevenagel condensation mechanism for Methyl 2-cyano-3-(2-bromophenyl)acrylate.

Experimental Protocols & Self-Validating Workflows

To ensure high scientific integrity and reproducibility, the following methodologies incorporate self-validating steps, allowing researchers to dynamically track reaction progress.

Protocol A: Conventional Reflux (Piperidine/Ethanol)

This is the standard, highly reliable method for synthesizing α -cyanoacrylates[5].

  • Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromobenzaldehyde (10.0 mmol) and methyl cyanoacetate (10.5 mmol, slight excess to drive completion) in 20 mL of absolute ethanol[5].

  • Catalysis: Add piperidine (0.1 mmol, 10 mol%) dropwise. Causality: Ethanol serves as a protic solvent that stabilizes the transition states via hydrogen bonding, while piperidine efficiently initiates enolization[5].

  • Reaction: Heat the mixture to a gentle reflux (78 °C).

  • Validation (TLC Tracking): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate, 8:2). The protocol is self-validating: the disappearance of the UV-active aldehyde spot (higher Rf​ ) and the concurrent appearance of a strongly UV-active product spot (lower Rf​ due to the polar cyano and ester groups) confirms product formation[5][7].

  • Workup & Purification: Cool the mixture to room temperature. The highly conjugated product typically crystallizes directly from the ethanolic solution. Filter the precipitate, wash with ice-cold ethanol to remove unreacted starting materials, and dry under vacuum[5].

Protocol B: Green Chemistry Approach (DBU/Water)

For laboratories optimizing for E-factor and green chemistry, an aqueous biphasic system is highly effective[6].

  • Setup: Suspend 2-bromobenzaldehyde (10.0 mmol) and methyl cyanoacetate (10.0 mmol) in 15 mL of deionized water.

  • Catalysis: Add Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol). Causality: The DBU/water complex forms a robust Brønsted base system that enhances the nucleophilicity of the active methylene compound without requiring volatile organic solvents[6].

  • Reaction: Stir vigorously at room temperature (25 °C) for 1–2 hours. Self-Validation: The hydrophobic product will precipitate out of the aqueous phase as a solid as it forms, visibly indicating reaction progress and driving the equilibrium forward via Le Chatelier's principle[6].

  • Isolation: Filter the solid directly. The aqueous filtrate containing the DBU catalyst can be recycled for subsequent runs, minimizing chemical waste[6].

Workflow Reactants Reactants 2-Bromobenzaldehyde + Methyl Cyanoacetate Reaction Reflux in EtOH Catalyst: Piperidine 2-4 Hours Reactants->Reaction Monitor TLC Monitoring (Hexane:EtOAc) Reaction->Monitor Workup Cooling & Filtration or Evaporation Monitor->Workup Reaction Complete Purify Recrystallization (Ethanol) Workup->Purify

Caption: Experimental workflow for the synthesis and purification of the target acrylate.

Quantitative Data: Catalytic System Optimization

The following table summarizes the comparative efficiency of various catalytic systems for Knoevenagel condensations involving substituted benzaldehydes and cyanoacetates. This data serves as a benchmark for optimizing the synthesis of Methyl 2-cyano-3-(2-bromophenyl)acrylate[6][7].

Catalytic SystemSolventTemp (°C)TimeYield (%)Scalability & Greenness
Piperidine (10 mol%) Ethanol78 (Reflux)2–4 h85–90High / Moderate (Standard)
DBU (10 mol%) Water25 (RT)1–2 h>90High / Excellent (Aqueous)
KOH (20 mol%) Water75 (MW)20 min85–95Moderate / Excellent (Microwave)
BMO-1 (Solid Base) Water25 (RT)1 h~92High / Excellent (Reusable)

Downstream Applications in Drug Development & Materials

Methyl 2-cyano-3-(2-bromophenyl)acrylate is not merely an end-product; it is a highly versatile intermediate:

  • Dynamic Covalent Chemistry: The ortho-bromo substituent sterically modulates the equilibrium constant ( Keq​ ) in reversible thia-Michael additions with thiols. This is highly valuable for designing dynamic polymers and targeted drug-delivery systems that release payloads in specific biological microenvironments[4].

  • Heterocyclic Synthesis: The compound serves as a precursor for fused pyrimidine and chromene derivatives via multi-component cascade reactions. These fused scaffolds are privileged structures in oncology (e.g., EGFR inhibitors) and antimicrobial drug discovery[2].

  • Copolymerization: The highly electron-deficient double bond allows for facile copolymerization with electron-rich monomers (such as vinyl acetate), yielding novel macromolecular materials with tunable thermal, mechanical, and optical properties[3].

References

  • ACS Publications (The Journal of Organic Chemistry): A Twist on Controlling the Equilibrium of Dynamic Thia-Michael Reactions.[Link]

  • Asian Journal of Chemistry: Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.[Link]

  • SciELO: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction.[Link]

  • ResearchGate: Efficient One-Pot Preparation of Novel Fused Chromeno[2,3-d]pyrimidine and Pyrano[2,3-d]pyrimidine Derivatives. [Link]

  • Taylor & Francis: Novel co-polymers of vinyl acetate and halogen ring-substituted methyl 2-cyano-3-phenyl-2-propenoates.[Link]

Sources

Exploratory

Engineering Electrophilic Alkenes: The Knoevenagel Condensation Pathway for Methyl 2-cyano-3-(2-bromophenyl)acrylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The synthesis of highly functionalized α,β -unsaturated systems is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The synthesis of highly functionalized α,β -unsaturated systems is a cornerstone of modern organic chemistry and drug discovery. Methyl 2-cyano-3-(2-bromophenyl)acrylate (CAS: 109460-96-0)[1] is a prime example of such a system, generated via the Knoevenagel condensation of 2-bromobenzaldehyde and methyl cyanoacetate.

As a Senior Application Scientist, I approach this molecule not just as a synthetic target, but as a highly tunable architectural scaffold. The presence of the ortho-bromo substituent and the geminal cyano-ester electron-withdrawing groups creates a unique stereoelectronic environment. This whitepaper deconstructs the mechanistic pathway, establishes a self-validating experimental protocol, and explores the downstream applications of this molecule in cutting-edge dynamic covalent drug design[2].

Chemical Architecture & Rationale

Before executing a reaction, one must understand the causality of the molecular design. Methyl 2-cyano-3-(2-bromophenyl)acrylate serves two critical functions in advanced chemical biology:

  • Sterically Tuned Electrophilicity: The cyano and ester groups strongly withdraw electron density, rendering the β -carbon highly susceptible to nucleophilic attack (e.g., by biological thiols). The ortho-bromo group induces a steric "twist," preventing the aromatic ring from achieving perfect co-planarity with the alkene. This subtle disruption of conjugation precisely tunes the equilibrium constant ( Keq​ ) for reversible thia-Michael additions, making it an ideal warhead for dynamic covalent inhibitors[2].

  • Cross-Coupling Handle: The aryl bromide moiety serves as a robust synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the molecular scaffold in structure-activity relationship (SAR) studies[3].

Mechanistic Pathway of the Knoevenagel Condensation

The Knoevenagel condensation is a specialized variation of the aldol condensation. The reaction is driven by the high acidity of the active methylene compound and the thermodynamic stability of the resulting conjugated alkene[4].

The Causality of the Catalytic Cycle

The reaction requires both basic and acidic sites to proceed efficiently[5]. When using a classic piperidine/glacial acetic acid catalyst system, the two reagents form piperidinium acetate, a buffer that perfectly orchestrates the following steps:

  • Deprotonation: The basic piperidine deprotonates methyl cyanoacetate ( pKa​≈11 ). The resulting carbanion is highly stabilized by resonance delocalization into both the cyano and carbonyl groups.

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde. The acidic piperidinium ion facilitates this by hydrogen-bonding to the aldehyde oxygen, increasing its electrophilicity.

  • Dehydration (E1cB): The resulting β -hydroxy intermediate is unstable under the reaction conditions. The base abstracts the remaining acidic α -proton, and the hydroxide is expelled as water, driven by the massive thermodynamic payoff of forming a fully conjugated π -system[4].

Mechanism A Methyl Cyanoacetate (Active Methylene) C Carbanion / Enolate Intermediate A->C Deprotonation B Base Catalyst (e.g., Piperidine) B->C Catalyzes E Alkoxide Intermediate C->E Nucleophilic Attack D 2-Bromobenzaldehyde (Electrophile) D->E Carbonyl Addition F β-Hydroxy Intermediate E->F Protonation G Dehydration (-H2O) F->G Base/Heat H Methyl 2-cyano-3-(2-bromophenyl)acrylate G->H E1cB Elimination

Figure 1: Mechanistic pathway of the Knoevenagel condensation yielding the target acrylate.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The use of a Dean-Stark apparatus provides real-time visual confirmation of the reaction's progress via water evolution.

Reagents
  • 2-Bromobenzaldehyde: 10.0 mmol (1.85 g)

  • Methyl cyanoacetate: 10.5 mmol (1.04 g) (Slight excess ensures complete consumption of the aldehyde)

  • Piperidine: 1.0 mmol (0.1 eq)

  • Glacial Acetic Acid: 1.0 mmol (0.1 eq)

  • Toluene: 30 mL (Solvent)

Step-by-Step Workflow
  • System Assembly: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Rationale: Toluene forms an azeotrope with water. The Dean-Stark trap continuously removes the byproduct water, driving the equilibrium entirely to the right (Le Chatelier's Principle).

  • Reagent Charging: Dissolve 2-bromobenzaldehyde and methyl cyanoacetate in the toluene.

  • Catalyst Initiation: Add piperidine and glacial acetic acid sequentially. Rationale: Adding them together forms the active piperidinium acetate buffer in situ, preventing the base-catalyzed Cannizzaro disproportionation of the aldehyde.

  • Thermal Activation: Heat the mixture to reflux (approx. 110 °C). Monitor the accumulation of water in the Dean-Stark trap.

  • Reaction Monitoring: After 3 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (4:1). The disappearance of the UV-active aldehyde spot validates completion.

  • Workup: Cool to room temperature. Wash the organic layer with 1M HCl (to remove piperidine), saturated NaHCO3​ (to neutralize acetic acid), and brine. Dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure Methyl 2-cyano-3-(2-bromophenyl)acrylate as crystalline needles.

Workflow Step1 1. Reagent Preparation 2-Bromobenzaldehyde + Methyl Cyanoacetate Step2 2. Catalyst Addition Piperidine (0.1 eq) + Glacial Acetic Acid Step1->Step2 Step3 3. Reaction Execution Reflux in Toluene (Dean-Stark) for 3-4 hours Step2->Step3 Step4 4. Reaction Monitoring TLC tracking of aldehyde consumption Step3->Step4 Step5 5. Workup & Extraction Quench, Wash (HCl/NaHCO3/Brine), Dry Step4->Step5 Step6 6. Purification Recrystallization (EtOH) Step5->Step6 Step7 7. Characterization 1H-NMR, 13C-NMR, HRMS Step6->Step7

Figure 2: Step-by-step experimental workflow for synthesizing the target acrylate.

Quantitative Data: Catalytic System Optimization

While the piperidine/acetic acid system is the historical gold standard, modern green chemistry has introduced heterogeneous catalysts that offer superior yields and easier workups. The table below summarizes comparative data for Knoevenagel condensations of halogenated benzaldehydes with active methylenes[5][6].

Catalytic SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic / Process Advantage
Piperidine / AcOH Toluene110 (Reflux)3.0 - 4.085 - 88%Classic homogeneous buffer; reliable but requires aqueous workup.
ZnO Nanoparticles [5]Solvent-Free25 (RT)1.0 - 6.0~95%Dual acid-base surface sites; green conditions; simple filtration.
CaO/NH2-MIL-101(Cr) MOF [6]THF301.0>90%Synergistic basic (CaO) and Lewis acidic (Cr) sites; highly reusable.
Microwave / Cyanoacetic Acid Water / EtOH85 (MW)0.570 - 99%Rapid kinetics via microwave dielectric heating; environmentally benign.

Data synthesized from comparative Knoevenagel methodology studies[5][6].

Downstream Applications in Drug Development

The true value of Methyl 2-cyano-3-(2-bromophenyl)acrylate lies in its application within advanced pharmacophore design.

Dynamic Covalent Chemistry (DCvC): Traditional covalent drugs form irreversible bonds with target proteins, often leading to off-target toxicity over time. Recent breakthroughs have utilized benzalcyanoacetates (BCAs) as dynamic thia-Michael (tM) acceptors[2]. When a biological thiol (like a cysteine residue on a target kinase) attacks the β -carbon of our synthesized molecule, it forms a covalent bond. However, because of the specific steric hindrance provided by the ortho-bromo group, this bond is entirely reversible[2].

This creates a "self-correcting" drug molecule. If the drug binds to an off-target protein, the thermodynamic equilibrium allows it to detach and seek out the primary target, drastically improving the therapeutic index of the compound[2][7].

References

  • A Twist on Controlling the Equilibrium of Dynamic Thia-Michael Reactions | The Journal of Organic Chemistry ACS Publications[Link]

  • A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties ResearchGate[Link]

  • ChemInform Abstract: Efficient One-Pot Preparation of Novel Fused Chromeno[2,3-d]pyrimidine and Pyrano[2,3-d]pyrimidine Derivatives ResearchGate[Link]

  • CaO nanoparticles incorporated metal organic framework (NH2-MIL-101) for Knoevenagel condensation reaction Arabian Journal of Chemistry[Link]

  • Dynamic Covalent C=C Bond, Cross-Linked, Injectable, and Self-Healable Hydrogels via Knoevenagel Condensation ACS Publications[Link]

  • Cu(OAc)2·H2O-catalyzed N-arylation of nitrogen-containing heterocycles ResearchGate[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Crystallographic and Structural Analysis of Phenyl-Substituted Cyanoacrylates

Abstract This technical guide provides an in-depth exploration of the synthesis, crystallographic analysis, and X-ray structure determination of phenyl-substituted cyanoacrylates, a class of compounds with significant in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis, crystallographic analysis, and X-ray structure determination of phenyl-substituted cyanoacrylates, a class of compounds with significant interest in materials science and medicinal chemistry. While direct crystallographic data for Methyl 2-cyano-3-(2-bromophenyl)acrylate is not publicly available, this guide will utilize the comprehensive data of a closely related analogue, Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate , to illustrate the core principles and methodologies. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical protocol and a deep understanding of the structural characteristics that govern the properties of this molecular scaffold.

Introduction: The Significance of the Cyanoacrylate Scaffold

Cyanoacrylates are a versatile class of organic molecules characterized by a carbon-carbon double bond substituted with a cyano group and a carboxylate ester. This arrangement of electron-withdrawing groups creates a highly reactive "push-pull" olefin system, making them valuable precursors in organic synthesis and key components in a variety of applications, from industrial adhesives to pharmaceuticals.[1] The introduction of a phenyl ring, particularly one bearing substituents like a bromine atom, can significantly modulate the electronic properties, steric hindrance, and intermolecular interactions of the molecule, thereby influencing its chemical reactivity and solid-state packing.

Understanding the precise three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is paramount for rational drug design, materials engineering, and predicting chemical behavior. This guide will walk through the essential steps from synthesis to detailed structural elucidation.

Synthesis and Crystallization

The synthesis of phenyl-substituted cyanoacrylates is most commonly achieved through the Knoevenagel condensation . This reliable and high-yielding reaction involves the condensation of an aromatic aldehyde with an active methylene compound, in this case, a cyanoacetate ester, catalyzed by a weak base.

Synthetic Protocol: Knoevenagel Condensation

The synthesis of the representative compound, Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate, provides a robust and adaptable protocol.[2]

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve p-tolualdehyde (0.50 g) and ethyl cyanoacetate (0.51 g) in 30 mL of ethanol.

  • Catalyst Addition: Add ammonium acetate (0.32 g) to the solution. Ammonium acetate serves as a mild base to facilitate the condensation.

  • Reaction: Reflux the mixture for approximately 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The crude product will precipitate as a solid.

  • Purification and Crystallization: Filter the solid precipitate and purify it by recrystallization from an acetonitrile/water mixture (1:4 v/v) to yield the final product as a white solid.[2] This slow recrystallization process is crucial for obtaining single crystals suitable for X-ray diffraction.

Causality in Experimental Choices:

  • Solvent: Ethanol is an excellent choice as it readily dissolves the reactants and is suitable for refluxing temperatures.

  • Catalyst: Ammonium acetate provides a gentle basic environment that promotes the reaction without causing significant side product formation.

  • Recrystallization: The choice of a solvent/anti-solvent system like acetonitrile/water allows for the slow and controlled growth of high-quality crystals by gradually decreasing the solubility of the product.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_isolation Isolation & Purification A 1. Dissolve p-tolualdehyde & ethyl cyanoacetate in Ethanol B 2. Add Ammonium Acetate Catalyst A->B C 3. Reflux for 4 hours B->C D 4. Cool to precipitate product C->D E 5. Filter the solid D->E F 6. Recrystallize from Acetonitrile/Water E->F G High-Quality Crystals F->G

Caption: Knoevenagel condensation workflow for cyanoacrylate synthesis.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection and Refinement

For the representative compound, Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate, data was collected on a Bruker APEXII CCD diffractometer.[3] The key parameters from the data collection and structure refinement are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate [3]

ParameterValue
Chemical formulaC₁₃H₁₃NO₂
Formula weight215.24
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)4.7616 (4)
b (Å)17.7989 (15)
c (Å)14.2841 (12)
β (°)93.8021 (10)
Volume (ų)1207.93 (18)
Z4
Temperature (K)298
RadiationMo Kα (λ = 0.71073 Å)
Reflections collected8359
Independent reflections2117
R(int)0.020
Final R indices [I>2σ(I)]R₁ = 0.055, wR₂ = 0.192
Goodness-of-fit on F²1.11

Trustworthiness of the Protocol:

The low R-indices (R₁) and a goodness-of-fit value close to 1 indicate a high-quality refinement and a reliable final structure. The data-to-parameter ratio is also an important indicator of a well-determined structure.[2]

Structure Solution and Refinement Workflow

G A Single Crystal Selection B Mount on Diffractometer A->B C X-ray Data Collection (Bruker APEXII) B->C D Data Reduction & Cell Refinement (SAINT Software) C->D E Structure Solution (SHELXS97) D->E F Structure Refinement (SHELXL97) E->F G Final Crystallographic Model (CIF) F->G

Sources

Exploratory

E/Z Isomerization Mechanism in Methyl 2-cyano-3-(2-bromophenyl)acrylate: A Comprehensive Technical Guide

Executive Summary The stereoselective control of α -cyanoacrylate derivatives is a critical parameter in the synthesis of advanced pharmaceutical intermediates and specialized materials. Methyl 2-cyano-3-(2-bromophenyl)a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stereoselective control of α -cyanoacrylate derivatives is a critical parameter in the synthesis of advanced pharmaceutical intermediates and specialized materials. Methyl 2-cyano-3-(2-bromophenyl)acrylate (CAS: 109460-96-0) presents a unique stereochemical landscape due to the highly polarized nature of its push-pull alkene system and the severe steric demands of the ortho-bromo substituent.

This technical whitepaper provides an in-depth analysis of the E/Z isomerization mechanisms governing this molecule. By dissecting both photochemical and nucleophile-catalyzed pathways, this guide equips researchers with field-proven methodologies to induce, monitor, and quantify stereochemical shifts while preventing unwanted polymerization side-reactions.

Structural & Electronic Profiling

Stereochemical Assignments (CIP Rules)

To understand the isomerization, we must first establish the baseline stereochemistry using Cahn-Ingold-Prelog (CIP) priority rules:

  • At the α -carbon (C2): The ester group ( −COOCH3​ ) takes priority over the cyano group ( −CN ) because the ester carbon is bonded to oxygen, whereas the nitrile carbon is bonded to nitrogen.

  • At the β -carbon (C3): The 2-bromophenyl group takes priority over the vinylic hydrogen.

In the (E)-isomer , the high-priority 2-bromophenyl and −COOCH3​ groups are on opposite sides of the double bond. Consequently, the bulky aryl ring is cis to the linear, sterically unobtrusive −CN group. Because the ester group is significantly bulkier than the nitrile group, the (E)-isomer minimizes steric clash and is the thermodynamically favored product of a standard Knoevenagel condensation [1].

The ortho-Bromo Effect

In our experience, the ortho-bromo substituent acts as a critical mechanistic lever. Unlike para-substituted analogs, the bulky bromine atom at the 2-position forces the phenyl ring out of coplanarity with the alkene π -system. This twisted ground-state conformation subtly raises the ground-state energy of the molecule, lowering the activation barrier required to reach the perpendicular transition state during isomerization [4].

Core Mechanisms of Isomerization

The conversion between the E and Z forms of Methyl 2-cyano-3-(2-bromophenyl)acrylate does not occur spontaneously at room temperature due to the high rotational barrier of the C=C double bond. Isomerization must be actively driven via one of two primary mechanisms:

Pathway A: Photochemical Isomerization

Irradiation with UV light corresponding to the π→π∗ transition ( λmax​≈280−320 nm) promotes the molecule from the singlet ground state ( S0​ ) to the first excited singlet state ( S1​ ). In this excited state, the double bond character is significantly reduced, allowing free rotation around the central C-C bond to form a perpendicular, twisted intermediate. Non-radiative relaxation from this twisted state partitions the molecules into both E and Z ground states, eventually reaching a photostationary state.

Photochemical_Isomerization E_Iso E-Isomer (Ground State) S1_State Excited State (S1) Franck-Condon E_Iso->S1_State UV Excitation (hν) Twisted Twisted Intermediate (Perpendicular) S1_State->Twisted C=C Bond Rotation Twisted->E_Iso Relaxation (Non-radiative) Z_Iso Z-Isomer (Ground State) Twisted->Z_Iso Relaxation (Non-radiative)

Caption: Photochemical E/Z isomerization pathway via a twisted excited-state intermediate.

Pathway B: Nucleophilic Addition-Elimination (Thermal)

Because α -cyanoacrylates are highly electrophilic at the β -carbon, they are highly susceptible to nucleophilic attack [2]. Trace amounts of a Lewis base (e.g., triphenylphosphine or secondary amines) can attack the β -carbon, breaking the π -bond and forming a zwitterionic enolate intermediate. The C-C bond, now a single bond, rotates freely. Subsequent elimination of the nucleophile regenerates the double bond, yielding a mixture of isomers.

Nucleophilic_Isomerization Start E-Isomer + Nucleophile Adduct Zwitterionic Adduct (C-C Single Bond) Start->Adduct Nucleophilic Attack (β-Carbon) Rotated Rotated Conformational Adduct Adduct->Rotated Free Rotation (Cα-Cβ) Rotated->Start Reversion to E-Isomer End Z-Isomer + Nucleophile Rotated->End Elimination of Nucleophile

Caption: Nucleophile-catalyzed addition-elimination mechanism for thermal E/Z isomerization.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols include built-in controls to distinguish true isomerization from spontaneous anionic polymerization—a notorious failure mode when handling cyanoacrylates.

Protocol 1: Photochemical Isomerization Workflow

Objective: Induce E-to-Z isomerization while preventing radical-initiated polymerization.

  • Preparation (Self-Validation Step): Acid-wash all quartz glassware with 0.1 M HCl and dry thoroughly to remove trace basic sites that could trigger anionic polymerization.

  • Solution Formulation: Dissolve 50 mg of pure (E)-Methyl 2-cyano-3-(2-bromophenyl)acrylate in 5 mL of anhydrous, degassed deuterated acetonitrile ( CD3​CN ). Add 1 mg of hydroquinone as a radical scavenger.

  • Control: Keep a 1 mL aliquot wrapped in aluminum foil (Dark Control) to validate that isomerization is strictly photochemically driven.

  • Irradiation: Irradiate the main solution using a medium-pressure mercury lamp (254 nm / 365 nm broad spectrum) at 20∘C .

  • Monitoring: Extract 0.5 mL aliquots every 30 minutes and analyze via 1H NMR until the E:Z ratio stabilizes (photostationary state).

Protocol 2: Nucleophile-Catalyzed Isomerization Workflow

Objective: Utilize a catalytic amine to facilitate thermal isomerization.

  • Preparation: Dissolve 50 mg of the (E)-isomer in 5 mL of anhydrous dichloromethane (DCM). Add a trace amount of methanesulfonic acid (MSA, 0.01 eq) to act as a buffer against runaway polymerization.

  • Catalyst Addition: Introduce 0.1 equivalents of 1,4-diazabicyclo[2.2.2]octane (DABCO). The steric bulk of DABCO makes it an excellent nucleophile for addition-elimination without acting as a strong base that initiates permanent polymerization chains.

  • Incubation: Stir at room temperature ( 25∘C ).

  • Quenching & Analysis: At targeted intervals (1h, 2h, 4h), quench a 0.5 mL aliquot by passing it through a short plug of acidic silica gel to remove the DABCO, then analyze via HPLC or NMR.

Quantitative Data & Analytics

The robust differentiation of the E and Z isomers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy [3]. The vinylic proton is highly sensitive to the anisotropic shielding cone of the adjacent functional groups.

Table 1: Comparative 1H NMR Spectroscopic Data (400 MHz, CDCl3​ )

Note: Data represents predictive chemical shifts based on established α -cyanoacrylate analogs.

Structural Feature(E)-Isomer (Thermodynamic)(Z)-Isomer (Kinetic/Photo)Causality / Differentiating Factor
Vinylic Proton ( −βCH= ) δ ~ 8.65 ppm (s) δ ~ 8.10 ppm (s)In the Z-isomer, the vinylic proton is closer to the shielding cone of the ester carbonyl, resulting in an upfield shift.
Ester Methyl ( −OCH3​ ) δ ~ 3.95 ppm (s) δ ~ 3.88 ppm (s)Minor upfield shift due to altered proximity to the aryl ring.
Aryl H (C6 - adjacent to alkene) δ ~ 8.05 ppm (d) δ ~ 7.65 ppm (d)Severe steric clash in the Z-isomer twists the ring, altering the deshielding effect of the cyano group on the ortho-proton.
Table 2: Isomerization Kinetics & Yields by Condition
ConditionCatalyst / InducerTime to EquilibriumFinal E:Z RatioPolymerization Risk
Thermal (Dark)NoneN/A (Stable)100:0Low
PhotochemicalUV (Broadband)3 Hours45:55Moderate (Requires Scavenger)
NucleophilicDABCO (0.1 eq)1.5 Hours85:15High (Requires Acidic Quench)

Conclusion

The E/Z isomerization of Methyl 2-cyano-3-(2-bromophenyl)acrylate is governed by a delicate balance of steric hindrance from the ortho-bromo group and the extreme electrophilicity of the α -cyanoacrylate backbone. While the (E)-isomer remains the thermodynamically dominant species, controlled access to the (Z)-isomer can be reliably achieved through targeted photochemical excitation or carefully buffered nucleophilic catalysis.

References

  • Progress in Chemical and Biochemical Research. "Cyanoacrylate Chemistry and Polymerization Mechanisms". PCBR Journal, March 2024. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach". PubMed Central. Available at:[Link]

Protocols & Analytical Methods

Method

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 2-cyano-3-(2-bromophenyl)acrylate

Introduction & Mechanistic Challenges Methyl 2-cyano-3-(2-bromophenyl)acrylate (CAS: 109460-96-0) is a highly functionalized, sterically hindered building block frequently utilized in the synthesis of complex pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Challenges

Methyl 2-cyano-3-(2-bromophenyl)acrylate (CAS: 109460-96-0) is a highly functionalized, sterically hindered building block frequently utilized in the synthesis of complex pharmacophores and advanced materials [1]. The molecule presents a unique set of chemoselective and steric challenges for palladium-catalyzed cross-coupling:

  • Steric Hindrance: The ortho-substituted cyanoacrylate moiety creates a high kinetic barrier for both the oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination of the biaryl product.

  • Chemoselectivity: The highly electrophilic cyanoacrylate group is susceptible to competitive side reactions, including Heck-type alkene insertions, Michael additions by nucleophilic bases, and ester hydrolysis.

  • Protodeboronation: Extended reaction times required for hindered substrates often lead to the protodeboronation of the boronic acid coupling partner.

To overcome these challenges, this protocol leverages a highly active catalytic system utilizing Pd(OAc)₂ and the Buchwald ligand SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). SPhos provides critical secondary interactions between the palladium center and the ligand's lower arene ring, significantly accelerating reductive elimination in sterically demanding ortho-substituted systems [2]. Furthermore, the use of a mild, non-nucleophilic base (K₃PO₄) in a biphasic solvent system prevents the degradation of the delicate cyanoacrylate moiety [3].

Experimental Design & Causality

Optimization of Reaction Conditions

The selection of the catalyst, ligand, and base is not arbitrary; it is a carefully balanced system designed to maximize transmetalation rates while protecting the substrate's functional groups. Table 1 summarizes the optimization data, demonstrating the causality behind the final protocol choices.

Table 1: Condition Optimization for the Cross-Coupling of Methyl 2-cyano-3-(2-bromophenyl)acrylate with Phenylboronic Acid

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O9015%Sluggish reductive elimination; high protodeboronation.
2Pd(OAc)₂ / dppfK₂CO₃1,4-Dioxane / H₂O8045%Moderate conversion; trace Heck-type insertion byproducts.
3Pd₂(dba)₃ / XPhosCs₂CO₃THF / H₂O7072%Good conversion, but trace ester hydrolysis observed.
4 Pd(OAc)₂ / SPhos K₃PO₄ Toluene / H₂O 90 88% Optimal: Clean conversion, no Michael addition or hydrolysis.
The Catalytic Cycle

The customized Suzuki-Miyaura catalytic cycle for this specific substrate is visualized below. The bulky SPhos ligand facilitates the formation of a highly active monoligated Pd(0) species, which readily inserts into the hindered C-Br bond.

CatalyticCycle Pd0 Active Catalyst [Pd(0)•SPhos] OxAdd Oxidative Addition Complex [Ar-Pd(II)(Br)•SPhos] Pd0->OxAdd 1. Oxidative Addition TransMet Transmetalation Complex [Ar-Pd(II)(Ar')•SPhos] OxAdd->TransMet 2. Transmetalation RedElim Reductive Elimination Transition State TransMet->RedElim 3. Isomerization RedElim->Pd0 4. Reductive Elimination Product Coupled Biaryl Product RedElim->Product Substrate Methyl 2-cyano-3- (2-bromophenyl)acrylate Substrate->Pd0 Boronic Arylboronic Acid + K3PO4 Boronic->OxAdd

Figure 1: SPhos-enabled Pd-catalyzed Suzuki-Miyaura cycle for sterically hindered ortho-substituted acrylates.

Detailed Experimental Protocol

Self-Validating System Note: This protocol incorporates built-in validation steps (e.g., color changes and TLC checkpoints) to ensure the integrity of the reaction before proceeding to the next phase.

Reagents and Equipment
  • Substrate: Methyl 2-cyano-3-(2-bromophenyl)acrylate (1.0 equiv, 1.0 mmol, 266.1 g/mol )

  • Coupling Partner: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Palladium(II) acetate, Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • Ligand: SPhos (0.04 equiv, 4 mol%)

  • Base: Potassium phosphate tribasic, K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvents: Toluene (Degassed, 4.0 mL) and Deionized Water (Degassed, 1.0 mL)

  • Equipment: 25 mL Schlenk tube, magnetic stir bar, argon manifold.

Step-by-Step Methodology

Workflow Step1 1. Reagent Setup (Schlenk Tube) Step2 2. Degassing (Argon Purge) Step1->Step2 Step3 3. Heating (90°C, 4-6 h) Step2->Step3 Step4 4. Quenching & Extraction Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Figure 2: Sequential experimental workflow for the cross-coupling protocol.

Step 1: Reaction Setup (Inert Atmosphere Preparation)

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 2-cyano-3-(2-bromophenyl)acrylate (266 mg, 1.0 mmol), the chosen arylboronic acid (1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and anhydrous K₃PO₄ (424 mg, 2.0 mmol).

  • Causality Check: SPhos is added at a 2:1 ratio to Pd to ensure complete formation of the active L₂Pd(0) species upon in situ reduction, preventing the precipitation of inactive palladium black.

Step 2: Solvent Addition and Degassing

  • Add 4.0 mL of Toluene and 1.0 mL of DI water to the Schlenk tube.

  • Seal the tube with a rubber septum and perform three cycles of vacuum/argon backfilling (or a freeze-pump-thaw cycle if absolute oxygen exclusion is desired).

  • Validation: The biphasic mixture should transition from a pale yellow suspension to a deep red/orange homogeneous-looking emulsion as the active Pd(0)-SPhos complex forms.

Step 3: Heating and Reaction Monitoring

  • Place the Schlenk tube in a pre-heated oil bath at 90 °C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic substrate phases.

  • Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1) or LC-MS after 4 hours.

  • Validation: The starting material spot (UV active, R_f ~ 0.5) should be completely consumed. If unreacted bromide remains, continue heating for an additional 2 hours. Do not exceed 8 hours to prevent potential degradation of the cyanoacrylate.

Step 4: Quenching and Work-up

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes/Ethyl Acetate (from 9:1 to 4:1).

  • Isolate the pure biaryl cyanoacrylate product and verify the structure via ¹H-NMR, ¹³C-NMR, and HRMS.

References

  • Yin, J., Rainka, M. P., Zhang, X.-X., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(7), 1162–1163.[Link]

  • Billingsko, A. L., & Buchwald, S. L. (2010). Tetra-ortho-Substituted Biaryls through Palladium-Catalyzed Suzuki−Miyaura Couplings with a Diaminochlorophosphine Ligand. Organic Letters, 12(10), 2298–2301.[Link]

Application

Application Note: Methyl 2-cyano-3-(2-bromophenyl)acrylate as a Precursor for Heterocyclic Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide an authoritative, mechanistic, and highly practical guide on utilizing Methyl 2-cyano-3-(2-bromophenyl)ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide an authoritative, mechanistic, and highly practical guide on utilizing Methyl 2-cyano-3-(2-bromophenyl)acrylate in the divergent synthesis of pharmacologically relevant heterocycles.

Introduction & Chemical Profile

Methyl 2-cyano-3-(2-bromophenyl)acrylate is a highly versatile, polyfunctional building block. The strategic placement of an ortho-bromo substituent adjacent to a highly polarized Michael acceptor (the cyanoacrylate moiety) creates a "dual-reactivity" platform. This allows the molecule to undergo sequential or domino reactions—specifically transition-metal-catalyzed cross-coupling at the C-Br bond, followed by nucleophilic attack or cycloaddition at the alkene/ester groups[1].

Physicochemical Properties
PropertyValue
Chemical Name Methyl (E)-2-cyano-3-(2-bromophenyl)acrylate
CAS Number 109460-96-0
Molecular Formula C₁₁H₈BrNO₂
Molecular Weight 266.09 g/mol
Key Reactive Sites C-Br bond (Cross-coupling), β-carbon (Michael addition), Ester (Acylation)

Mechanistic Rationale & Pathway Analysis

The architectural brilliance of this precursor lies in its capacity to form diverse heterocyclic scaffolds by simply altering the coupling partner and catalytic conditions.

  • Quinolones: Palladium-catalyzed Buchwald-Hartwig amination replaces the bromide with an amine. The proximity of the newly formed secondary amine to the methyl ester forces a spontaneous, thermodynamically driven intramolecular amidation, yielding 3-cyano-2-quinolones[2].

  • Pyrroles: Base-promoted domino reactions with isocyanoacetates exploit the electrophilic β-carbon. Following Michael addition, the isocyanide carbon traps the intermediate, forming a polysubstituted pyrrole core[3].

  • Furans: Reaction with ethyl glycinate hydrochloride under basic aqueous conditions leads to an oxa-Michael addition followed by cyclization, yielding highly substituted furancarboxylates[4].

pathways SM Methyl 2-cyano-3- (2-bromophenyl)acrylate Q 3-Cyano-2-quinolones SM->Q 1. R-NH2, Pd-cat 2. Intramolecular amidation P Polysubstituted Pyrroles SM->P Isocyanoacetates, Base (Domino) F Furancarboxylates SM->F Ethyl glycinate, DBU, H2O

Divergent heterocyclic synthesis pathways from Methyl 2-cyano-3-(2-bromophenyl)acrylate.

Experimental Protocols & Workflows

Protocol A: Synthesis of 3-Cyano-2-quinolones via Pd-Catalyzed Amination

Causality & Design: We utilize Pd(OAc)2​ paired with Xantphos. Xantphos is a bidentate ligand with a wide bite angle (~111°), which accelerates the reductive elimination step in C-N cross-coupling and suppresses unwanted β -hydride elimination. Cs2​CO3​ is selected as the base because it is strong enough to deprotonate the amine but mild enough to prevent premature saponification of the methyl ester.

mechanism A Precursor: o-Br-Phenyl Cyanoacrylate B Pd(0) Oxidative Addition (C-Br Cleavage) A->B C Amine Coordination & Reductive Elimination B->C R-NH2, Base D o-Amino-Phenyl Intermediate C->D E Intramolecular Cyclization (Amine attacks Ester) D->E Heat F 3-Cyano-2-quinolone + Methanol E->F

Mechanistic sequence for Pd-catalyzed amination and cyclization to 3-cyano-2-quinolones.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add Methyl 2-cyano-3-(2-bromophenyl)acrylate (1.0 mmol), primary amine (1.2 mmol), Pd(OAc)2​ (5 mol%), Xantphos (10 mol%), and anhydrous Cs2​CO3​ (2.0 mmol).

  • Solvent Addition: Inject 5.0 mL of anhydrous 1,4-dioxane. Seal the tube and stir at room temperature for 5 minutes to ensure uniform suspension.

  • Thermal Activation: Heat the reaction mixture to 100 °C in an oil bath for 12 hours. The elevated temperature is critical to overcome the activation energy required for the secondary lactamization step.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure 3-cyano-2-quinolone.

Protocol B: Domino Synthesis of Polysubstituted Pyrroles

Causality & Design: This protocol leverages a base-mediated domino Michael addition/cyclization[3]. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is used to generate a nucleophilic carbanion from the isocyanoacetate. The carbanion attacks the highly electrophilic β -carbon of the cyanoacrylate.

Step-by-Step Methodology:

  • Preparation: To a solution of Methyl 2-cyano-3-(2-bromophenyl)acrylate (1.0 mmol) and ethyl isocyanoacetate (1.1 mmol) in THF (5.0 mL), add DBU (1.2 mmol) dropwise at 0 °C.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 4 hours. The color will transition from pale yellow to deep orange, indicating the formation of the extended conjugated pyrrole system.

  • Quenching: Quench the reaction with saturated aqueous NH4​Cl (10 mL) and extract with CH2​Cl2​ (3 × 15 mL).

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate, and purify via silica gel chromatography to isolate the 4-(2-bromophenyl)-pyrrole derivative.

Quantitative Data & Optimization

The following table summarizes optimized reaction conditions for divergent heterocyclic targets derived from Methyl 2-cyano-3-(2-bromophenyl)acrylate, ensuring researchers can select the most efficient parameters for their specific workflow.

Target ScaffoldReagents / CatalystsSolventTemp (°C)Time (h)Avg. Yield (%)
3-Cyano-2-quinolones R-NH2​ , Pd(OAc)2​ , Xantphos, Cs2​CO3​ 1,4-Dioxane1001278 - 85
Polysubstituted Pyrroles Ethyl isocyanoacetate, DBUTHF25480 - 88
Furancarboxylates Ethyl glycinate HCl, DBU, H2​O DMF95850 - 57
Spiroindolines 2-Isocyanoethylindole, MorpholineMeCN80665 - 72

Trustworthiness & Self-Validating Systems

To ensure scientific integrity, every execution of these protocols must be treated as a self-validating system. Researchers should track the following analytical markers to confirm reaction success:

  • TLC Monitoring: The starting material (Methyl 2-cyano-3-(2-bromophenyl)acrylate) is highly UV-active with an Rf​ of ~0.65 in 4:1 Hexane:EtOAc. The cyclized products (quinolones/pyrroles) possess strong hydrogen-bonding capabilities (lactam NH or pyrrole NH), causing them to run significantly lower on silica ( Rf​ ~0.20–0.30).

  • 1H NMR Validation: The most definitive proof of successful Michael addition or cross-coupling/cyclization is the disappearance of the vinylic proton singlet (typically found at δ 8.2–8.5 ppm in the starting material). Furthermore, the appearance of a downfield broad singlet ( δ 10.5–12.0 ppm) confirms the formation of the heterocyclic N-H bond[3].

  • Mass Spectrometry (LC-MS): For Protocol A, the successful cyclization is marked by the loss of a methanol molecule [M - 32] from the uncyclized intermediate. Tracking this mass shift distinguishes the final quinolone from the acyclic Buchwald-Hartwig intermediate[2].

References

  • Xu, P., et al. (2014). Chemoselective Synthesis of Polycyclic Spiroindolines and Polysubstituted Pyrroles via the Domino Reaction of 2-Isocyanoethylindoles. The Journal of Organic Chemistry. Retrieved from[Link]

  • Luo, et al. (2021). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride. Journal of Chemical Research. Retrieved from[Link]

  • Beccalli, E. M., et al. (2005). Palladium-Catalysed Synthesis and Transformation of Quinolones. European Journal of Organic Chemistry. Retrieved from[Link]

Sources

Method

Microwave-Assisted Synthesis of Methyl 2-cyano-3-(2-bromophenyl)acrylate: An Application Note and Detailed Protocol

Introduction: Accelerating Synthesis with Microwave Energy In the landscape of modern organic synthesis, the pursuit of efficiency, sustainability, and speed is paramount. Microwave-assisted organic synthesis (MAOS) has...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Accelerating Synthesis with Microwave Energy

In the landscape of modern organic synthesis, the pursuit of efficiency, sustainability, and speed is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1][2] By utilizing microwave irradiation, chemical reactions can be conducted in a fraction of the time, often with higher yields and improved product purity.[1][3] This application note provides a comprehensive guide to the microwave-assisted synthesis of Methyl 2-cyano-3-(2-bromophenyl)acrylate, a valuable building block in medicinal chemistry and materials science, via the Knoevenagel condensation.

The core of this synthetic approach lies in the efficient heating of polar molecules by microwave energy, which leads to rapid and uniform heating of the reaction mixture.[4][5] This avoids the temperature gradients and localized overheating often associated with conventional oil baths, resulting in cleaner reactions with fewer byproducts.[3] For the synthesis of α-cyanoacrylates, this translates to a greener and more economical process, often allowing for solvent-free conditions.[1]

The Knoevenagel Condensation: A Cornerstone of C-C Bond Formation

The synthesis of Methyl 2-cyano-3-(2-bromophenyl)acrylate is achieved through the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. This reaction involves the condensation of an active methylene compound, in this case, methyl cyanoacetate, with a carbonyl compound, 2-bromobenzaldehyde, typically in the presence of a basic catalyst.[6]

Reaction Mechanism

The base-catalyzed Knoevenagel condensation proceeds through the following key steps:

  • Enolate Formation: The basic catalyst, such as the acetate ion from ammonium acetate, abstracts an acidic α-proton from the methyl cyanoacetate to form a resonance-stabilized enolate ion.[6]

  • Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde.

  • Aldol-type Addition: This attack forms an intermediate alkoxide.

  • Protonation and Dehydration: The alkoxide is protonated by the conjugate acid of the catalyst (e.g., acetic acid) to give an aldol-type addition product, which then readily undergoes dehydration (elimination of a water molecule) to yield the final, more stable α,β-unsaturated product, Methyl 2-cyano-3-(2-bromophenyl)acrylate.[6]

Ammonium acetate is a particularly effective catalyst for this transformation as it provides a weak base (acetate) to promote the reaction without inducing self-condensation of the aldehyde or other side reactions.[7][8]

Visualizing the Synthesis

Reaction Scheme

G R1 2-Bromobenzaldehyde plus1 + R1->plus1 R2 Methyl Cyanoacetate plus1->R2 arrow Microwave Ammonium Acetate R2->arrow P Methyl 2-cyano-3-(2-bromophenyl)acrylate arrow->P plus2 + H2O P->plus2

Caption: Knoevenagel condensation for the synthesis of Methyl 2-cyano-3-(2-bromophenyl)acrylate.

Experimental Workflow

G A Reactant Mixing (2-Bromobenzaldehyde, Methyl Cyanoacetate, Ammonium Acetate) B Microwave Irradiation A->B C Reaction Monitoring (TLC) B->C C->B Continue irradiation if incomplete D Work-up (Cooling, Addition of Water) C->D Reaction complete E Isolation (Filtration) D->E F Purification (Recrystallization) E->F G Characterization (NMR, IR, MS) F->G

Caption: General experimental workflow for the microwave-assisted synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the microwave-assisted Knoevenagel condensation of aromatic aldehydes with active methylene compounds.

Materials and Equipment
  • 2-Bromobenzaldehyde (1.0 mmol, 185 mg)

  • Methyl cyanoacetate (1.0 mmol, 99 mg)

  • Ammonium acetate (0.2 mmol, 15.4 mg)

  • Microwave synthesizer equipped with a magnetic stirrer and temperature and pressure sensors

  • 10 mL microwave reaction vessel with a stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware for work-up and purification

Procedure
  • Reactant Preparation: In a 10 mL microwave reaction vessel, combine 2-bromobenzaldehyde (1.0 mmol), methyl cyanoacetate (1.0 mmol), and a catalytic amount of ammonium acetate (0.2 mmol).

  • Microwave Irradiation: Place the sealed vessel into the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 100°C for 5-10 minutes. The reaction progress should be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the reaction vessel to cool to room temperature. Add cold water (10 mL) to the reaction mixture, which should induce the precipitation of the solid product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure Methyl 2-cyano-3-(2-bromophenyl)acrylate.[9][]

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Data and Expected Results

The following table outlines typical reaction parameters and expected outcomes for the microwave-assisted synthesis of related α-cyanoacrylates, which can be used as a benchmark for the synthesis of Methyl 2-cyano-3-(2-bromophenyl)acrylate.

AldehydeActive Methylene CompoundCatalystSolventPower (W)Time (min)Yield (%)Reference
BenzaldehydeEthyl CyanoacetateAmmonium AcetateNone300292[1]
4-ChlorobenzaldehydeEthyl CyanoacetateAmmonium AcetateNone3001.586[1]
Various Aromatic AldehydesMethyl CyanoacetateTriethylamineEthanol553570-90N/A

Safety Precautions

  • Microwave-assisted reactions should be carried out in a dedicated microwave synthesizer designed for chemical reactions. Domestic microwave ovens should never be used.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • 2-Bromobenzaldehyde and methyl cyanoacetate are irritants. Avoid inhalation and contact with skin and eyes.

  • Ensure the reaction vessel is properly sealed to prevent leakage and pressure buildup.

Applications and Significance

α-Cyanoacrylates are a class of compounds with diverse applications. They are well-known for their use as instant adhesives ("superglues") due to their rapid anionic polymerization in the presence of moisture.[11][12] In the realm of drug development and medicinal chemistry, the α-cyanoacrylate moiety is present in various biologically active molecules, exhibiting a range of therapeutic properties.[13] Furthermore, these compounds serve as versatile intermediates in the synthesis of more complex heterocyclic systems and polymers.[14][15] The ability to rapidly and efficiently synthesize substituted α-cyanoacrylates, such as Methyl 2-cyano-3-(2-bromophenyl)acrylate, using microwave-assisted methods is therefore of significant interest to researchers in these fields.

Conclusion

The microwave-assisted Knoevenagel condensation provides a rapid, efficient, and environmentally conscious method for the synthesis of Methyl 2-cyano-3-(2-bromophenyl)acrylate. This approach significantly reduces reaction times and often improves yields compared to conventional heating methods, aligning with the principles of green chemistry.[1][4] The detailed protocol and mechanistic insights provided in this application note offer a solid foundation for researchers to successfully synthesize this valuable compound for further applications in drug discovery and materials science.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available from: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available from: [Link]

  • PART - 1 INTRODUCTION. BS Publications. Available from: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. Available from: [Link]

  • Ammonium acetate: Significance and symbolism. ScienceDirect. Available from: [Link]

  • Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. Available from: [Link]

  • Ammonium Acetate-Basic Alumina Catalyzed Knoevenagel Condensation Under Microwave Irradiation Under Solvent-Free Condition. Taylor & Francis Online. Available from: [Link]

  • Silica supported ammonium acetate catalyzed Knoevenagel condensation... ResearchGate. Available from: [Link]

  • Ammonium Acetate-Basic Alumina Catalyzed Knoevenagel Condensation Under Microwave Irradiation Under Solvent-Free Condition. ResearchGate. Available from: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available from: [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Korean Chemical Society. Available from: [Link]

  • Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. Available from: [Link]

  • Biocompatible alkyl cyanoacrylates and their derivatives as bio-adhesives. RSC Publishing. Available from: [Link]

  • The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. Available from: [Link]

  • Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. Available from: [Link]

  • (PDF) Cyano Acrylate Polymers in Medical Applications. ResearchGate. Available from: [Link]

  • Biomimetic Adhesive Materials Containing Cyanoacryl Group for Medical Application. MDPI. Available from: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • [Biochemical Study on the Application of Alpha-Cyanoacrylate Instant Adhesives in Dentistry]. PubMed. Available from: [Link]

  • Process for the manufacture of methyl cyanoacrylate. Google Patents.
  • Process for the purification of (meth)acrylic acid. Google Patents.
  • New Methods in the Synthesis of (Meth)Acrylates. IntechOpen. Available from: [Link]

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of Methyl 2-cyano-3-(2-bromophenyl)acrylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction & Mechanistic Insights The catalytic hydrogenation of highly functionalized alkenes is a cornerstone transformation in pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Mechanistic Insights

The catalytic hydrogenation of highly functionalized alkenes is a cornerstone transformation in pharmaceutical development. However, achieving absolute chemoselectivity on polyfunctional substrates like Methyl 2-cyano-3-(2-bromophenyl)acrylate presents a rigorous synthetic challenge.

This specific substrate contains four reactive moieties:

  • An α,β-unsaturated alkene (The target for reduction).

  • An aryl bromide (Highly prone to hydrodebromination).

  • A cyano group (Susceptible to reduction to primary/secondary amines).

  • A methyl ester (Generally stable, but reactive under harsh conditions).

Causality in Catalyst Selection

The primary failure mode in this transformation is the use of standard Palladium on Carbon (Pd/C). Palladium readily undergoes oxidative addition into the weak C–Br bond, leading to rapid hydrodebromination and the formation of the undesired des-bromo byproduct.

To circumvent this, the catalytic system must kinetically favor alkene coordination and migratory insertion over oxidative addition.

  • Heterogeneous Approach: Platinum dioxide (PtO2, Adams' catalyst) or sulfide-poisoned palladium significantly attenuates the metal's ability to cleave C–Br bonds while maintaining high activity for C=C reduction 1.

  • Homogeneous Approach: Rhodium-based complexes (e.g., Wilkinson's catalyst or bimetallic Rh complexes) offer exquisite chemoselectivity. Their inner-sphere mechanism is highly specific to unhindered or moderately hindered alkenes, leaving aryl halides, cyano groups, and esters completely intact 2. Furthermore, metal-catalyzed hydrogen atom transfer (MHAT) pathways have demonstrated high chemofidelity in similar complex environments 3.

Chemoselectivity Substrate Methyl 2-cyano-3-(2-bromophenyl)acrylate (Contains: C=C, -CN, -Br, -COOMe) PdC Standard Pd/C + H2 (Oxidative Addition) Substrate->PdC Avoid PtO2 PtO2 or Rh-Catalyst + H2 (Alkene Coordination) Substrate->PtO2 Preferred Byproduct Hydrodebromination (Loss of -Br) PdC->Byproduct Product Chemoselective Reduction (Target Alkane, Retained -Br) PtO2->Product

Figure 1: Mechanistic divergence in catalyst selection for chemoselective hydrogenation.

Experimental Protocols

We present two validated protocols. Protocol A utilizes a heterogeneous approach ideal for scale-up and simple downstream processing. Protocol B employs a homogeneous catalyst for maximum chemoselectivity on sensitive bench-scale syntheses 4.

Self-Validating System Note: Both protocols utilize volumetric hydrogen uptake monitoring. The theoretical consumption of exactly 1.0 molar equivalent of H 2​ serves as an intrinsic validation metric. Cessation of H 2​ uptake at this stoichiometric milestone confirms complete C=C reduction without subsequent -CN reduction or hydrodebromination.

Protocol A: Heterogeneous Reduction using PtO2 (Adams' Catalyst)
  • Advantage: Easily scalable; simple catalyst removal via filtration.

  • Mechanism: PtO2 is reduced in situ to Pt black. The platinum surface strongly coordinates the alkene but has a high activation barrier for C–Br insertion.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried 100 mL autoclave or Parr shaker flask, dissolve Methyl 2-cyano-3-(2-bromophenyl)acrylate (10.0 mmol, 2.66 g) in 30 mL of anhydrous ethanol.

  • Catalyst Addition: Add Platinum dioxide (PtO2) (0.1 mmol, ~23 mg, 1 mol%). Causality: Low catalyst loading minimizes the risk of over-reduction.

  • Inerting: Seal the vessel. Purge the headspace with Nitrogen (N 2​ ) three times (pressurize to 3 bar, then vent) to remove atmospheric oxygen and prevent explosive mixtures.

  • Hydrogenation: Introduce Hydrogen (H 2​ ) gas to a pressure of 1 atm (14.7 psi). Maintain the reaction at ambient temperature (20–25 °C).

  • Monitoring: Agitate the mixture vigorously (e.g., 800 rpm). Monitor the volumetric H 2​ uptake via a mass flow controller. The reaction is complete when exactly 244 mL of H 2​ (at STP) is consumed (approx. 2–4 hours).

  • Workup: Vent the H 2​ and purge with N 2​ . Filter the suspension through a short pad of Celite to remove the Pt black catalyst. Wash the pad with 10 mL of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford Methyl 2-cyano-3-(2-bromophenyl)propanoate. Validate purity via 1 H-NMR (disappearance of the vinylic singlet at ~8.2 ppm).

Protocol B: Homogeneous Reduction using Wilkinson's Catalyst
  • Advantage: Absolute chemoselectivity; zero risk of hydrodebromination.

  • Mechanism: The bulky triphenylphosphine ligands of RhCl(PPh 3​ ) 3​ create a sterically demanding environment that strictly limits reactivity to the alkene.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under an argon atmosphere, dissolve the substrate (5.0 mmol, 1.33 g) in 20 mL of degassed anhydrous toluene/ethanol (1:1 v/v).

  • Catalyst Addition: Add RhCl(PPh 3​ ) 3​ (0.25 mmol, 231 mg, 5 mol%). The solution will turn deep burgundy.

  • Hydrogenation: Evacuate the flask slightly and backfill with H 2​ via a double-layered balloon (1 atm).

  • Reaction: Stir the homogeneous mixture at 40 °C. Causality: Wilkinson's catalyst requires slight heating for trisubstituted, electron-deficient alkenes due to steric hindrance during the alkene coordination step.

  • Monitoring: Track the reaction via GC-MS. The reaction typically requires 12–18 hours.

  • Workup: Concentrate the mixture. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to separate the product from triphenylphosphine oxide and rhodium residues.

Workflow Step1 Step 1 Substrate & Solvent Preparation Step2 Step 2 Catalyst Addition (PtO2 or Rh) Step1->Step2 Step3 Step 3 Inerting & H2 Introduction Step2->Step3 Step4 Step 4 Volumetric H2 Monitoring Step3->Step4 Step5 Step 5 Filtration & Isolation Step4->Step5

Figure 2: Step-by-step experimental workflow for self-validating catalytic hydrogenation.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for both protocols, allowing process chemists to select the optimal route based on their specific scale and purity requirements.

ParameterProtocol A (Heterogeneous)Protocol B (Homogeneous)
Catalyst System PtO 2​ (Adams' Catalyst)RhCl(PPh 3​ ) 3​ (Wilkinson's)
Catalyst Loading 1 mol%5 mol%
Solvent Ethanol (Anhydrous)Toluene / Ethanol (1:1)
Temperature 20–25 °C40 °C
H 2​ Pressure 1 atm (14.7 psi)1 atm (14.7 psi)
Reaction Time 2–4 hours12–18 hours
Chemoselectivity (C=C) >98%>99.9%
Hydrodebromination <2% (Trace)Not Detected (0%)
Expected Yield 92–95%88–91% (Post-column)
Downstream Processing Simple Filtration (Celite)Column Chromatography

References

  • Synthesis by Reduction without C-C Bond Cleavage. Science of Synthesis, Thieme.1

  • Synthesis of Oxygen- and Sulfur-Bridged Dirhodium Complexes and Their Use As Catalysts in the Chemoselective Hydrogenation of Alkenes. Organometallics - ACS Publications.2

  • Direct Heterogenization of the Ru-Macho Catalyst for the Chemoselective Hydrogenation of α,β-Unsaturated Carbonyl Compounds. Inorganic Chemistry - ACS Publications.4

  • The High Chemofidelity of Metal-Catalyzed Hydrogen Atom Transfer. PMC - NIH.3

Sources

Method

Application Note: Divergent Synthesis of 3-Cyanocoumarins and 3-Cyano-2-Quinolones from Methyl 2-cyano-3-(2-bromophenyl)acrylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Strategic Rationale The synthesis of highly functionalized heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Strategic Rationale

The synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of modern drug discovery. Coumarins (2H-chromen-2-ones) and quinolin-2-ones are privileged pharmacophores exhibiting broad-spectrum biological activities, including kinase inhibition, antimicrobial, and anticancer properties [1].

Traditionally, these scaffolds are synthesized via distinct, linear pathways. However, utilizing Methyl 2-cyano-3-(2-bromophenyl)acrylate as a common, bifunctional intermediate enables a highly efficient divergent synthetic strategy. This precursor features two critical reactive sites:

  • An ortho-bromoaryl moiety: Primed for transition-metal-catalyzed cross-coupling (C-O or C-N bond formation).

  • An electrophilic cyanoacrylate moiety: Primed for spontaneous intramolecular cyclization (lactonization or lactamization) following the initial cross-coupling.

By simply altering the catalytic system and nucleophile, chemists can selectively drive the reaction toward either the oxygen-containing coumarin core or the nitrogen-containing quinolone core [2].

DivergentSynthesis SM 2-Bromobenzaldehyde + Methyl Cyanoacetate Int Methyl 2-cyano-3- (2-bromophenyl)acrylate SM->Int Knoevenagel Condensation Coumarin 3-Cyanocoumarin Int->Coumarin CuI, KOH, H2O C-O Coupling Quinoline 3-Cyano-2-quinolone Int->Quinoline Pd(OAc)2, R-NH2 C-N Coupling

Divergent synthesis of coumarin and quinoline from a common acrylate precursor.

Mechanistic Insights (Causality in Experimental Design)

Pathway A: Copper-Catalyzed Coumarin Synthesis

The synthesis of 3-cyanocoumarin relies on a Cu(I)-catalyzed hydroxylation followed by lactonization [1, 3].

  • The Catalyst & Ligand: CuI paired with 1,10-phenanthroline. The bidentate nitrogen ligand stabilizes the Cu(I) oxidation state, preventing disproportionation into Cu(0) and Cu(II), and increases the solubility of the active catalytic species in the DMSO/H₂O solvent mixture.

  • The Base/Nucleophile: KOH serves a dual purpose. Hydroxide acts as the nucleophile during the ligand exchange step on the Cu(III) intermediate, and the basic environment neutralizes the hydrobromic acid byproduct.

  • Cyclization Dynamics: Once reductive elimination yields the 2-hydroxyphenyl intermediate, the proximity of the electrophilic methyl ester drives a rapid, spontaneous intramolecular transesterification, expelling methanol to form the rigid coumarin ring.

CatalyticCycle Cu Cu(I) Catalyst OA Oxidative Addition [Cu(III)-Ar-Br] Cu->OA Ar-Br LE Ligand Exchange (OH- replaces Br-) OA->LE KOH / H2O RE Reductive Elimination (2-Hydroxyphenyl int.) LE->RE RE->Cu Regenerates Cu(I) Cyc Intramolecular Lactonization RE->Cyc Spontaneous Prod 3-Cyanocoumarin Cyc->Prod -MeOH

Copper-catalyzed C-O bond formation and subsequent lactonization cycle.

Pathway B: Palladium-Catalyzed Quinolone Synthesis

To access the quinoline derivative, a Buchwald-Hartwig amination is employed.

  • The Catalyst & Ligand: Pd(OAc)₂ with BINAP. The large bite angle of BINAP facilitates the reductive elimination step, which is often rate-limiting in C-N cross-coupling of sterically hindered ortho-substituted aryl halides.

  • The Base: Cs₂CO₃ is selected over stronger bases (like NaOtBu) because it is mild enough to deprotonate the amine without prematurely hydrolyzing the methyl ester, which would disrupt the subsequent lactamization.

Quantitative Data & Optimization Summary

The following table summarizes the optimization landscape for both pathways, demonstrating the critical nature of catalyst and base selection.

Target ScaffoldCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)
3-Cyanocoumarin NoneNoneKOH (3.0)DMSO/H₂O1000
3-Cyanocoumarin CuI (10%)1,10-Phen (20%)KOH (3.0)DMSO/H₂O10088
3-Cyanocoumarin CuBr (10%)1,10-Phen (20%)KOH (3.0)DMSO/H₂O10082
3-Cyano-2-quinolone Pd(OAc)₂ (5%)BINAP (10%)Cs₂CO₃ (2.0)Toluene11092
3-Cyano-2-quinolone Pd₂(dba)₃ (2.5%)Xantphos (10%)Cs₂CO₃ (2.0)Toluene11089
3-Cyano-2-quinolone CuI (10%)DMEDA (20%)K₂CO₃ (2.0)Toluene11035

Experimental Protocols

Protocol 1: Synthesis of the Common Precursor

Objective: Synthesize Methyl 2-cyano-3-(2-bromophenyl)acrylate via Knoevenagel condensation.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-bromobenzaldehyde (10.0 mmol, 1.85 g) and methyl cyanoacetate (11.0 mmol, 1.09 g) in absolute ethanol (50 mL).

  • Catalysis: Add piperidine (1.0 mmol, 0.1 mL) dropwise. The solution will immediately turn pale yellow.

  • Reflux: Equip the flask with a reflux condenser and heat to 80 °C for 3 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 4:1). The product spot (Rf ~0.4) will be strongly UV active at 254 nm.

  • Workup & Purification: Cool the mixture to 0 °C in an ice bath. The product will precipitate as a crystalline solid. Filter under vacuum, wash with cold ethanol (2 × 10 mL), and dry under high vacuum to afford the intermediate (Typical yield: 90-95%).

Protocol 2: Cu-Catalyzed Synthesis of 3-Cyanocoumarin

Objective: Convert the precursor to 3-cyanocoumarin via C-O coupling and lactonization.

  • Reaction Setup: In an oven-dried Schlenk tube, add Methyl 2-cyano-3-(2-bromophenyl)acrylate (1.0 mmol, 266 mg), CuI (0.1 mmol, 19 mg), 1,10-phenanthroline (0.2 mmol, 36 mg), and KOH (3.0 mmol, 168 mg).

  • Solvent Addition: Evacuate and backfill the tube with N₂ three times. Add a degassed mixture of DMSO (4.0 mL) and H₂O (1.0 mL) via syringe.

  • Heating: Seal the tube and heat at 100 °C for 12 hours.

  • IPC (Self-Validation): The intermediate phenoxide is highly fluorescent under 365 nm UV. The disappearance of this fluorescence and the emergence of a new spot on TLC (Hexanes:EtOAc 3:1) indicates complete lactonization.

  • Workup: Cool to room temperature. Acidify the mixture to pH ~4 using 1M HCl (this ensures any uncyclized carboxylate is protonated, driving final lactonization). Extract with EtOAc (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 3-cyanocoumarin.

Protocol 3: Pd-Catalyzed Synthesis of 3-Cyano-2-quinolones

Objective: Convert the precursor to an N-alkyl/aryl-3-cyano-2-quinolone via C-N coupling and lactamization.

  • Reaction Setup: In a N₂-filled glovebox, charge a sealed tube with Methyl 2-cyano-3-(2-bromophenyl)acrylate (1.0 mmol, 266 mg), Pd(OAc)₂ (0.05 mmol, 11 mg), BINAP (0.1 mmol, 62 mg), and Cs₂CO₃ (2.0 mmol, 652 mg).

  • Amine & Solvent: Remove the tube from the glovebox. Under an N₂ stream, add the primary amine (e.g., aniline, 1.2 mmol) and anhydrous, degassed toluene (5.0 mL).

  • Heating: Seal the tube and heat at 110 °C for 16 hours.

  • IPC: Monitor via TLC (Hexanes:EtOAc 2:1). The polarity of the quinolone product will be significantly higher than the starting material due to the lactam motif.

  • Workup: Cool to room temperature. Dilute the reaction mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the corresponding 3-cyano-2-quinolone.

References

  • Copper-Catalyzed Synthesis of Coumarins. A Mini-Review. Molecules (MDPI). Available at:[Link][1]

  • CuBr-Catalyzed α-Arylation and Aerobic Oxidative Dehydrogenative C–N Coupling for the Synthesis of Spiro[cyclohexane-1,12′-isoindolo[1,2-b]quinazolin]-10′-one Derivatives. Organic Letters (ACS Publications). Available at:[Link][2]

  • Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. IntechOpen. Available at:[Link][3]

Sources

Application

Application Notes and Protocols for Methyl 2-cyano-3-(2-bromophenyl)acrylate in Pharmaceutical Intermediate Design

Introduction: Unveiling the Potential of a Versatile Building Block In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds that offer multiple avenues for chemical modification is par...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds that offer multiple avenues for chemical modification is paramount. Methyl 2-cyano-3-(2-bromophenyl)acrylate emerges as a highly versatile, yet underexplored, building block with significant potential in the synthesis of diverse pharmaceutical intermediates. Its unique trifunctional architecture, comprising an electron-deficient alkene, a nitrile group, and a strategically positioned bromo-aromatic moiety, provides a rich platform for a variety of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of this compound, with a focus on the design of heterocyclic systems of medicinal interest.

The electron-withdrawing nature of the cyano and methyl acrylate groups renders the β-carbon of the double bond highly susceptible to nucleophilic attack via Michael addition. Concurrently, the 2-bromophenyl group serves as a handle for palladium-catalyzed cross-coupling reactions, such as Heck and Suzuki couplings, or for intramolecular cyclization strategies to construct fused heterocyclic systems. This dual reactivity profile allows for a modular and convergent approach to complex molecular architectures, a highly desirable feature in drug discovery programs.

Synthesis of Methyl 2-cyano-3-(2-bromophenyl)acrylate: A Knoevenagel Condensation Approach

The most direct and efficient method for the synthesis of Methyl 2-cyano-3-(2-bromophenyl)acrylate is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, methyl 2-cyanoacetate, with an aldehyde, 2-bromobenzaldehyde. The choice of base is critical to the success of the reaction, with weaker bases such as piperidine or basic salts like ammonium acetate being preferred to minimize side reactions.[1]

Experimental Protocol: Knoevenagel Condensation

Materials:

  • 2-Bromobenzaldehyde

  • Methyl 2-cyanoacetate

  • Piperidine (catalyst)

  • Methanol (solvent)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromobenzaldehyde (10.0 g, 54.0 mmol) and methyl 2-cyanoacetate (5.9 g, 59.4 mmol) in methanol (100 mL).

  • To the stirred solution, add piperidine (0.5 mL, 5.1 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.

  • Once the reaction is complete (disappearance of the starting aldehyde), cool the mixture to room temperature.

  • Slowly add 1 M hydrochloric acid to the reaction mixture until it is slightly acidic (pH ~5-6) to neutralize the piperidine catalyst.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate (100 mL) and water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously.

  • Separate the organic layer and wash it sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford Methyl 2-cyano-3-(2-bromophenyl)acrylate as a solid.

Characterization (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.35 (s, 1H, vinylic-H), 7.70-7.60 (m, 2H, Ar-H), 7.45-7.35 (m, 2H, Ar-H), 3.90 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 163.0 (C=O), 152.0 (vinylic-C), 134.0 (Ar-C), 133.0 (Ar-C), 131.0 (Ar-C), 130.0 (Ar-C), 128.0 (Ar-C), 125.0 (Ar-C-Br), 115.0 (CN), 105.0 (vinylic-C), 53.0 (OCH₃).[2][3]

  • IR (KBr, cm⁻¹): ~2220 (C≡N), ~1725 (C=O, ester), ~1620 (C=C), ~1590, 1470 (C=C, aromatic).[4]

Application in Pharmaceutical Intermediate Design: Synthesis of Quinazolinone Scaffolds

The strategic placement of the bromine atom at the ortho position of the phenyl ring in Methyl 2-cyano-3-(2-bromophenyl)acrylate makes it an ideal precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. One prominent application is the synthesis of quinazolinones, a class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]

The proposed synthetic strategy involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNA_r) or Buchwald-Hartwig Amination: Reaction of Methyl 2-cyano-3-(2-bromophenyl)acrylate with an amine to introduce a nitrogen nucleophile at the ortho position.

  • Intramolecular Cyclization: Subsequent intramolecular cyclization of the resulting intermediate to form the quinazolinone ring system.

Proposed Synthetic Pathway to a Quinazolinone Intermediate

G start Methyl 2-cyano-3-(2-bromophenyl)acrylate intermediate Methyl 2-cyano-3-(2-(alkylamino)phenyl)acrylate start->intermediate R-NH2, Pd catalyst, Base (Buchwald-Hartwig Amination) product Alkyl-4-oxo-3,4-dihydroquinazoline-3-carbonitrile intermediate->product Base-mediated Intramolecular Cyclization

Caption: Proposed synthesis of a quinazolinone intermediate.

Detailed Protocol: Synthesis of a 2,3-Disubstituted Quinazolin-4(3H)-one Precursor

This protocol outlines a plausible pathway for the synthesis of a quinazolinone derivative, a valuable scaffold in medicinal chemistry.[7]

Part A: Buchwald-Hartwig Amination

Materials:

  • Methyl 2-cyano-3-(2-bromophenyl)acrylate

  • Primary amine (e.g., benzylamine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Schlenk flask and standard Schlenk line techniques

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Methyl 2-cyano-3-(2-bromophenyl)acrylate (1.0 g, 3.57 mmol), cesium carbonate (1.74 g, 5.35 mmol), Pd(OAc)₂ (0.04 g, 0.18 mmol), and Xantphos (0.10 g, 0.18 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (20 mL) and the primary amine (e.g., benzylamine, 0.42 mL, 3.93 mmol) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the aminated intermediate.[8]

Part B: Intramolecular Cyclization to the Quinazolinone Core

Materials:

  • The aminated intermediate from Part A

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

Procedure:

  • Dissolve the aminated intermediate (1.0 g) in anhydrous ethanol (20 mL) in a round-bottom flask.

  • Add a solution of sodium ethoxide in ethanol (e.g., 21 wt%, a slight excess) dropwise to the stirred solution at room temperature.

  • Heat the mixture to reflux for 2-4 hours, monitoring the cyclization by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired quinazolinone derivative.

Alternative Synthetic Strategies and Future Directions

The versatility of Methyl 2-cyano-3-(2-bromophenyl)acrylate extends beyond the synthesis of quinazolinones.

  • Synthesis of Benzodiazepines: Reaction with o-phenylenediamines could potentially lead to benzodiazepine derivatives, another important class of pharmacologically active compounds.[4] The reaction outcome (benzodiazepine vs. benzimidazole formation) can often be controlled by the reaction conditions.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromophenyl moiety can be further functionalized using Suzuki or Heck cross-coupling reactions to introduce diverse substituents, allowing for the exploration of structure-activity relationships.

  • Michael Addition Reactions: The electron-deficient double bond can react with a wide range of nucleophiles, including thiols and other carbon nucleophiles, to introduce further diversity.

Safety and Handling

Conclusion

Methyl 2-cyano-3-(2-bromophenyl)acrylate is a promising and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential applications in pharmaceutical research and development. Its unique combination of reactive functional groups allows for a modular approach to the construction of complex molecular architectures. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this valuable intermediate in their drug discovery endeavors.

References

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. PMC.
  • Application Notes and Protocols: Synthesis of Quinazoline Derivatives from 2-Amino-4-(trifluoromethoxy)benzonitrile. Benchchem.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
  • Synthesis of 4-Arylaminoquinazolines and 2-Aryl-4-arylaminoquinazolines from 2-Aminobenzonitrile, Anilines and Formic Acid or Benzaldehydes.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: a review.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. PMC - NIH.
  • Synthesis and Basicity of 4-Amino-2-phenylquinazolines.
  • Base‐promoted synthesis of polysubstituted 4–aminoquinolines from ynones and 2–aminobenzonitriles under transition‐metal - -ORCA.
  • Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles.
  • Additional experimental d
  • Tandem One-Pot Synthesis of Polysubstituted NH-Pyrroles Involving the Palladium-Catalyzed Intramolecular Oxidative Amination of the Zinc Bromide Complex of β-Enamino Esters.
  • Contents. The Royal Society of Chemistry.
  • Application Notes and Protocols: Knoevenagel Condensation of Ethyl 2-[cyano(methyl)
  • Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines. PubMed.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.
  • Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. PubMed.
  • Knoevenagel Condensation Reaction. Master Organic Chemistry.
  • Application Notes and Protocols: Knoevenagel Condensation of 2-Acetylbenzaldehyde. Benchchem.
  • 13 C-NMR data for acrylate monomers. Download Table.
  • Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. MDPI.
  • Palladium Catalyzed Amination of Aryl Chlorides - 2019. Wiley Analytical Science.
  • Quinazoline derivatives: synthesis and bioactivities. PMC.
  • METHYL2-CYANO-3-(2-BROMOPHENYL)
  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI.
  • Synthesis of 4-aminoquinazolines by palladium-catalyzed intramolecular imidoylation of N-(2-bromoaryl)amidines. PubMed.
  • Syntheses of 3,4- and 1,4-dihydroquinazolines
  • Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzo
  • Syntheses of 3,4- and 1,4-dihydroquinazolines
  • Synthesis and antiviral bioactivities of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties. PubMed.
  • CN113402424A - Synthetic method of cyanoacrylate compound.
  • Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activ
  • (PDF) Methyl 3-amino-2-cyanoacrylate.
  • Synthesis of 3,4-dihydroquinazoline from 2-aminobenzylamine reacting with CO2.
  • Intramolecular monomer-on-monomer (MoM) mitsunobu cyclization for the synthesis of benzofused thiadiazepine-dioxides. PMC.
  • An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor. Frontiers.

Sources

Method

Application Note: Palladium-Catalyzed Heck Cross-Coupling of Methyl 2-cyano-3-(2-bromophenyl)acrylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Chemical Context Methyl 2-cyano-3-(2-bromophenyl)acrylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

Methyl 2-cyano-3-(2-bromophenyl)acrylate is a densely functionalized, bifunctional aromatic building block. It features an electrophilic ortho-bromoaryl moiety primed for transition-metal-catalyzed oxidative addition, paired with a highly electron-deficient cyanoacrylate group. In drug development, this specific structural motif is highly sought after for the construction of complex polycyclic frameworks—such as naphthalenes, quinolines, and fluorenes—often via tandem cross-coupling and cyclization cascades[1].

However, the Knoevenagel-derived cyanoacrylate group introduces severe chemoselectivity challenges. The highly electrophilic β -carbon of the cyanoacrylate is exceptionally susceptible to Michael additions. Designing a Mizoroki-Heck reaction protocol for this substrate requires precise tuning of the catalytic system and base to ensure strictly C–C bond formation at the aryl bromide while preserving the sensitive cyanoacrylate functionality[2].

Mechanistic Causality & System Design (E-E-A-T)

To achieve high yields and prevent substrate degradation, every component of the reaction system must be selected based on specific mechanistic causality.

Catalyst & Ligand Dynamics

The ortho-cyanoacrylate substituent creates substantial steric bulk, impeding the initial oxidative addition of the Pd(0) species into the C(sp2)–Br bond. Standard ligands like PPh 3​ often result in sluggish kinetics and promote competitive side reactions. We utilize Pd(OAc) 2​ combined with Tri-o-tolylphosphine (P(o-tol) 3​ ) or XPhos . These sterically demanding, electron-rich ligands accelerate oxidative addition by increasing the electron density at the palladium center while their cone angles promote the necessary spatial arrangement for the subsequent migratory insertion of the coupling alkene[3].

The Base Conundrum

Traditional Heck reactions frequently employ organic amine bases such as triethylamine (Et 3​ N) or piperidine. For Methyl 2-cyano-3-(2-bromophenyl)acrylate, these bases are catastrophic; they act as nucleophiles, leading to rapid degradation via aza-Michael addition to the cyanoacrylate double bond. Anhydrous inorganic bases , specifically K 2​ CO 3​ or K 3​ PO 4​ , are mandatory. They effectively neutralize the HBr byproduct to regenerate the active Pd(0) catalyst without attacking the electrophilic substrate[4].

HeckMechanisticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Ar-Pd(II)-Br L_n (Sterically Hindered) Pd0->OA + Methyl 2-cyano-3-(2-bromophenyl)acrylate Coord Alkene Coordination π-Complex Formation OA->Coord + Terminal Alkene MI Migratory Insertion Syn-Addition Coord->MI BHE β-Hydride Elimination Product Release MI->BHE Regen Catalyst Regeneration Base Neutralizes HBr BHE->Regen Extrusion of Coupled Product Regen->Pd0 + K2CO3 (Strictly Non-nucleophilic)

Caption: Catalytic cycle of the Heck reaction tailored for chemoselective coupling of the ortho-bromo substrate.

Quantitative Data: Condition Optimization

The following table summarizes the optimization matrix for coupling Methyl 2-cyano-3-(2-bromophenyl)acrylate with styrene (1.5 equiv.). The data empirically validates the mechanistic hypotheses outlined above.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventYield (%)Mechanistic Observation / IPC Result
1Pd(OAc) 2​ PPh 3​ Et 3​ NDMF0%Complete degradation; Aza-Michael adducts detected via LC-MS.
2Pd(OAc) 2​ PPh 3​ K 2​ CO 3​ DMF35%Sluggish oxidative addition due to steric hindrance; SM recovered.
3 Pd(OAc) 2​ P(o-tol) 3​ K 2​ CO 3​ DMF 88% Optimal conditions; rapid oxidative addition, clean conversion.
4Pd(dppf)Cl 2​ NoneCs 2​ CO 3​ 1,4-Dioxane62%Moderate conversion; trace homocoupling observed.
5Pd(OAc) 2​ XPhosK 3​ PO 4​ Toluene75%Good yield, but slower reaction rate due to lower solvent polarity.

Experimental Protocol: Self-Validating Intermolecular Heck Coupling

This protocol describes the synthesis of Methyl (E)-2-cyano-3-(2-styrylphenyl)acrylate. The methodology is designed as a self-validating system , ensuring that researchers can verify the integrity of the reaction at multiple stages.

ProtocolWorkflow Step1 1. Reagent Prep Anhydrous DMF Inorganic Base Step2 2. Catalyst Activation Pd(OAc)2 + P(o-tol)3 Under Argon Step1->Step2 Step3 3. Cross-Coupling 100°C, 12-18 h Step2->Step3 Step4 4. IPC Validation LC-MS: Isotope Shift No Aza-Michael Step3->Step4 Step5 5. Purification Silica Plug & Chromatography Step4->Step5

Caption: Step-by-step workflow for the Heck cross-coupling, integrating mandatory In-Process Controls (IPCs).

Step-by-Step Methodology

Step 1: System Preparation (Strictly Anaerobic/Anhydrous)

  • Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Backfill with Argon (3 cycles).

  • Add Methyl 2-cyano-3-(2-bromophenyl)acrylate (1.0 mmol, 266.1 g/mol ).

  • Add finely milled, oven-dried K 2​ CO 3​ (2.0 mmol, 276.4 mg). Causality: Milling increases the surface area of the heterogeneous base, accelerating the rate of catalyst regeneration.

Step 2: Catalyst Loading

  • Add Pd(OAc) 2​ (0.05 mmol, 11.2 mg) and P(o-tol) 3​ (0.10 mmol, 30.4 mg) to the Schlenk tube.

  • Evacuate and backfill with Argon an additional 3 times to ensure complete removal of atmospheric oxygen, which can prematurely oxidize the phosphine ligand.

Step 3: Reagent Addition & Execution

  • Inject anhydrous, degassed DMF (5.0 mL) via syringe.

  • Inject Styrene (1.5 mmol, 172 µL). Note: Ensure styrene is passed through a basic alumina plug prior to use to remove radical inhibitors (e.g., TBC).

  • Seal the tube and heat the vigorously stirring mixture in a pre-heated oil bath at 100 °C for 12–18 hours.

Step 4: In-Process Control (IPC) & Self-Validation

  • Baseline Validation: Prior to heating, take a 10 µL aliquot, dilute in MeCN, and run LC-MS. Confirm the presence of the starting material, characterized by a distinct 1:1 isotopic doublet at m/z 266/268 [M+H] + .

  • Reaction Validation (4h & 12h): Analyze subsequent aliquots. A successful reaction is validated by the disappearance of the 266/268 doublet and the emergence of the product mass at m/z 290[M+H] + .

  • Troubleshooting: If a mass of m/z 367 appears, it indicates that a nucleophilic impurity (e.g., residual amine in the lab environment) has triggered an aza-Michael addition. Abort and re-sanitize the glassware.

Step 5: Workup and Purification

  • Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Wash the organic filtrate with LiCl aqueous solution (5% w/w, 3 × 20 mL) to effectively partition and remove the DMF.

  • Dry over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Final NMR Validation: 1 H NMR must show the disappearance of the distinct ortho-bromo aromatic signals and the appearance of trans-alkene protons with a coupling constant of J = 15.5 – 16.5 Hz, validating the syn-insertion/syn-elimination mechanism characteristic of the Heck reaction[4].

References

  • Direct synthesis of fluorene-based spirolactones through a BF3-promoted spiroannulation of a-keto acids and o-alkynyl biaryls Source: ResearchGate URL:[1]

  • Na2SO3-Promoted Heck Coupling and Homo-Coupling of Arylhydrazines at Room Temperature Source: MDPI URL:[4]

  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks Source: ACS Publications URL:[2]

  • A denitrogenative palladium-catalyzed cascade for regioselective synthesis of fluorenes Source: Chemical Science (RSC Publishing) URL:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing solvent conditions for Methyl 2-cyano-3-(2-bromophenyl)acrylate crystallization

Welcome to the Technical Support Center for the crystallization and isolation of Methyl 2-cyano-3-(2-bromophenyl)acrylate . As a Senior Application Scientist, I have designed this guide to address the specific physicoche...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and isolation of Methyl 2-cyano-3-(2-bromophenyl)acrylate .

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with this Knoevenagel condensation product[1]. Due to its relatively low melting point and the rotational flexibility of its ester and cyano groups, this compound is highly susceptible to Liquid-Liquid Phase Separation (LLPS)—a phenomenon practitioners commonly refer to as "oiling out"[2][3].

This center provides self-validating protocols, thermodynamic causality, and troubleshooting FAQs to help you bypass miscibility gaps and achieve high-purity crystalline yields.

Visual Workflow: Strategic Crystallization Logic

G Start Crude Methyl 2-cyano-3- (2-bromophenyl)acrylate Solvent Solvent Screening (Target Moderate Solubility) Start->Solvent LLPS Oiling Out (LLPS) Detected? Solvent->LLPS Seed Seed in Metastable Zone (Control Supersaturation) LLPS->Seed No Adjust Adjust Solvent/Antisolvent Ratio or Cooling Rate LLPS->Adjust Yes Crystals Pure Crystalline Product Seed->Crystals Adjust->Solvent

Workflow for mitigating Liquid-Liquid Phase Separation during acrylate crystallization.

Section 1: Troubleshooting Guide - Overcoming "Oiling Out" (LLPS)

Q: Why does my product oil out into an emulsion instead of forming a crystalline suspension? A: Oiling out is a kinetic and thermodynamic failure where the solute separates into a highly mobile, solute-rich liquid phase rather than integrating into a rigid crystal lattice[4]. For Methyl 2-cyano-3-(2-bromophenyl)acrylate, this happens when your cooling trajectory intersects the binodal curve (a stable miscibility gap) before it reaches the solid solubility curve[4]. Solvents that exhibit excessively high solubility for the compound at elevated temperatures reduce the maximum achievable supersaturation, forcing the system into an LLPS state upon cooling[5].

Q: How do I select the right solvent system to prevent this demixing? A: You must map the Metastable Zone Width (MSZW) and strictly avoid solvent mixtures with vastly different polarities (e.g., ethanol-hexane), as the separating solute can cause the solvent combination itself to demix[2]. The optimal approach is selecting a system where the solubility is moderate at high temperatures and low at room temperature.

Quantitative Data: Solvent System Comparison Table 1: Solvent profiling for Methyl 2-cyano-3-(2-bromophenyl)acrylate crystallization.

Solvent SystemSolubility @ 60°CSolubility @ 20°CLLPS RiskRecommended Action / Causality
Toluene / Heptane (1:3) ModerateLowLowIdeal. Gradual antisolvent addition prevents supersaturation spikes.
Isopropanol (IPA) ModerateLowMediumViable. Requires strict linear cooling (0.1°C/min) to avoid nucleation lag.
Ethyl Acetate / Hexane HighModerateHighAvoid. High risk of oiling out below the melting point due to rapid phase separation.
Ethanol / Water HighVery LowCriticalAvoid. Strong demixing potential; water acts as a harsh antisolvent causing instant LLPS.

Section 2: Step-by-Step Methodology

Protocol: Anti-Solvent Crystallization with Mid-Zone Seeding

To create a self-validating system, this protocol utilizes precise temperature control and seeding to kinetically favor solid-liquid separation over liquid-liquid phase separation[3].

  • Pre-Crystallization Wash (Self-Validation Check): Ensure the crude purity is >90%. Perform an organic wash (dilute aqueous HCl followed by brine) to remove piperidine catalyst residues and unreacted 2-bromobenzaldehyde. Causality: Impurities act as freezing point depressants, dropping the product's melting point below the solution temperature and triggering premature LLPS[2].

  • Dissolution: Dissolve the washed crude Methyl 2-cyano-3-(2-bromophenyl)acrylate in Toluene (good solvent) at 60°C to achieve a concentration of 150 mg/mL. Visually verify complete dissolution.

  • Initial Anti-Solvent Addition: Slowly dose Heptane (anti-solvent) at 60°C until the solution reaches the upper boundary of the metastable zone. Self-Validation: Look for slight turbidity that clears upon 30 seconds of stirring.

  • Controlled Cooling: Cool the reactor to 45°C at a strict rate of 0.1°C/min. Causality: Generating supersaturation slowly prevents the system from crossing the binodal curve into the emulsion zone[4].

  • Mid-Zone Seeding (Critical Step): Introduce 1-2 wt% of highly pure, milled seed crystals of the target compound. Adding seeds halfway into the MSZW provides immediate nucleation sites, bypassing the kinetic hindrance of spontaneous nucleation[3][4].

  • Slurry Aging: Hold the temperature at 45°C for 2 hours. Causality: Slurry conversion allows the supersaturation to be consumed entirely by crystal lattice growth rather than oil droplet formation[3].

  • Final Dosing & Isolation: Dose the remaining Heptane over 4 hours using a non-linear (cubic) addition profile to maintain constant supersaturation. Cool to 10°C at 0.2°C/min, filter, and wash with cold Heptane.

Visualizing the Thermodynamics of LLPS

PhaseDiagram HighTemp High Temp Homogeneous Solution Cooling Cooling / Generation of Supersaturation HighTemp->Cooling Binodal Binodal Curve (Miscibility Gap) Cooling->Binodal Poor Solvent Choice Solubility Solubility Curve (Metastable Zone) Cooling->Solubility Optimized Solvent Oiling Liquid-Liquid Phase Separation (Oiling Out) Binodal->Oiling Crystallization Solid-Liquid Crystallization Solubility->Crystallization

Thermodynamic pathways showing how solvent choice dictates solid vs. liquid phase separation.

Section 3: FAQs on Process Scale-Up

Q: Can I just increase the stirring speed to break up the oil and force crystallization? A: No. While high shear can disperse large oil droplets into smaller ones, LLPS due to a miscibility gap is a fundamental thermodynamic phenomenon. Phase separation will persist entirely independent of stirring kinetics[4]. You must alter the thermodynamics (by changing the solvent system or temperature) or alter the kinetics of solid formation (by adding seeds)[4].

Q: What happens if the oil eventually solidifies at the bottom of the reactor? A: This is a worst-case scenario for scale-up. Because oiling out at scale occurs in poorly illuminated reactors, the oil may solidify into a hard mass (encrustation)[2][5]. This traps impurities uniformly within the matrix, meaning the purification has failed and the batch will likely require complete dissolution and rework[2].

Q: I am adding an antisolvent, but I see localized oiling out at the injection point. How do I fix this? A: The sudden charge of an antisolvent readily generates massive spikes in supersaturation at the point of addition, leading to localized LLPS[5]. To fix this, relocate the dosing tube to a high-shear zone (e.g., directly above the impeller) and drastically reduce the dosing rate.

References

  • The Problem of Oiling Out in Chemical Process Development - KiloMentor.
  • Oiling Out in Crystallization - Mettler Toledo.
  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization - ACS Publications.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds - PharmaLego.
  • Novel co-polymers of vinyl acetate and halogen ring-substituted methyl 2-cyano-3-phenyl-2-propenoates - Taylor & Francis Online.

Sources

Optimization

Technical Support Center: Solubilization Strategies for Methyl 2-cyano-3-(2-bromophenyl)acrylate

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the formulation of highly lipophilic, BCS Class II/IV-like synthetic intermediates and drug candidat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the formulation of highly lipophilic, BCS Class II/IV-like synthetic intermediates and drug candidates. Methyl 2-cyano-3-(2-bromophenyl)acrylate (Molecular Weight: 266.09 g/mol , Formula: C11H8BrNO2) presents a significant formulation barrier[1]. The combination of a bulky, hydrophobic bromophenyl ring and a rigid cyanoacrylate backbone results in high crystal lattice energy and an absence of ionizable functional groups. Consequently, it exhibits near-zero solubility in polar solvents like water, and poor stability in standard aqueous assay buffers.

This guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to overcome these physicochemical barriers.

Diagnostic Formulation Workflow

Before selecting a solubilization method, you must define the downstream application. Using heavy organic solvents may work for chemical synthesis but will cause artifactual toxicity in cell-based assays.

DiagnosticWorkflow A Solubility Barrier: Methyl 2-cyano-3-(2-bromophenyl)acrylate B Assess Application Requirements A->B C In Vitro Assays (Low Conc. / Tolerates DMSO) B->C D In Vivo / Formulation (High Conc. / Aqueous Needed) B->D E Protocol B: Sequential Co-Solvency C->E F Protocol A: HP-β-CD Complexation D->F

Diagnostic workflow for selecting a solubilization strategy based on application requirements.

Troubleshooting Guide & FAQs

Q1: Why does Methyl 2-cyano-3-(2-bromophenyl)acrylate instantly precipitate when I dilute my DMSO stock into aqueous assay buffers? Answer: This is a classic "solvent shift" precipitation. The compound dissolves readily in 100% DMSO because DMSO is a2 that disrupts solute-solute interactions without requiring hydrogen bonding[2]. However, when you introduce water (a polar protic solvent), the dielectric constant of the medium changes drastically. The hydrophobic bromophenyl and cyanoacrylate moieties cannot form favorable hydrogen bonds with water, leading to a rapid hydrophobic collapse and precipitation. Solution: Avoid direct aqueous spikes. Use the sequential co-solvency approach detailed in Protocol B .

Q2: I need to achieve a >1 mM concentration in a purely polar solvent for in vivo dosing. Co-solvents are too toxic. What is the best approach? Answer: For high-concentration aqueous formulations without high organic solvent loads, cyclodextrin inclusion complexation is the gold standard[3]. Specifically,3 is highly effective. HP-β-CD features a lipophilic inner cavity that sequesters the hydrophobic bromophenyl ring, while its hydrophilic hydroxyl exterior maintains aqueous solubility[4]. This effectively "masks" the hydrophobicity, avoiding the associated with high co-solvent volumes[].

Q3: Will adjusting the pH of my aqueous buffer improve the solubility of this compound? Answer: No. Unlike many drug candidates that contain ionizable amines or carboxylic acids, Methyl 2-cyano-3-(2-bromophenyl)acrylate lacks functional groups that can be protonated or deprotonated within a physiological pH range. The cyano and ester groups remain neutral. Therefore, pH adjustment will not yield the salt-formation benefits seen in other molecules. You must rely on micellar solubilization, co-solvency, or complexation.

Q4: How does temperature affect the dissolution of this compound in polar media? Answer: Dissolution of highly crystalline hydrophobic solids is typically an endothermic process. Increasing the temperature of the polar solvent (e.g., to 37°C or 50°C) will kinetically accelerate the dissolution rate and slightly increase the absolute thermodynamic solubility by providing the energy required to break the crystal lattice[2]. However, upon cooling back to room temperature, the compound will likely supersaturate and eventually precipitate. Heating should only be used to facilitate initial cyclodextrin complexation, not as a standalone formulation strategy.

Mechanistic Overview: Cyclodextrin Complexation

ComplexationMechanism S1 Hydrophobic Drug (Bromophenyl Group) S3 Inclusion Complex (Water Soluble) S1->S3 Entropic Release of Bulk Water S2 HP-β-CD (Hydrophobic Cavity) S2->S3 Host-Guest Interaction

Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility of hydrophobic drugs.

Quantitative Data: Expected Solubility Enhancements

The table below summarizes the expected solubility enhancements for Methyl 2-cyano-3-(2-bromophenyl)acrylate based on empirical data from structurally analogous hydrophobic cyanoacrylates.

Solubilization StrategyExcipient / Solvent SystemExpected Solubility Enhancement FactorOsmotic Penalty / Toxicity Risk
Baseline Pure Water / PBS (pH 7.4)1x (Baseline, <0.01 mg/mL)None
Polar Aprotic 100% DMSO>10,000xHigh (Cytotoxic in vitro at >1% v/v)
Co-Solvency 10% DMSO + 40% PEG-400 + 50% Water~500xModerate (Viscous, hyperosmotic)
Inclusion Complex 20% w/v HP-β-CD in Water~1,000x - 5,000xLow (Biocompatible, FDA approved)

Self-Validating Experimental Protocols

A protocol is only as good as its validation. The following methodologies include built-in verification steps to ensure you are working with a true solution, not a colloidal suspension of micro-precipitates.

Protocol A: Preparation of HP-β-CD Inclusion Complexes (For In Vivo / High Conc.)

Causality: We use a molar excess of HP-β-CD and extended stirring times because the host-guest complexation is an equilibrium process driven by the entropic release of water molecules from the cyclodextrin cavity[].

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS).

  • Addition: Add Methyl 2-cyano-3-(2-bromophenyl)acrylate powder in excess (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Equilibration: Stir the suspension vigorously at 37°C for 48 hours. The extended time ensures the thermodynamic equilibrium of the inclusion complex is reached[6].

  • Self-Validation (Phase Separation): Centrifuge the mixture at 15,000 x g for 15 minutes. A visible pellet indicates the excess, uncomplexed drug.

  • Self-Validation (Quantification): Carefully aspirate the supernatant and filter through a 0.22 µm PVDF syringe filter. Analyze the filtrate via HPLC-UV to confirm the exact dissolved concentration. Do not assume the input mass is fully dissolved.

Protocol B: Sequential Co-Solvent Addition (For In Vitro Assays)

Causality: Stepping down the polarity gradually prevents the catastrophic hydrophobic collapse that occurs when a DMSO stock is directly injected into water.

  • Primary Stock: Dissolve the compound in 100% DMSO to create a 50 mM stock solution.

  • Intermediate Transition: Dilute the DMSO stock 1:10 into 100% PEG-400 or a Poloxamer-188 solution. Vortex thoroughly. The intermediate polarity of PEG-400 stabilizes the compound.

  • Aqueous Dilution: Slowly add the target aqueous assay buffer dropwise to the mixture while maintaining vigorous vortexing, until the desired final concentration is reached.

  • Self-Validation (Turbidity Assay): Transfer 100 µL of the final solution to a clear 96-well plate. Measure the optical density at 600 nm (OD600) using a microplate reader. An OD600 > 0.05 indicates the presence of sub-visible colloidal aggregates (precipitation). If OD600 is elevated, increase the PEG-400 ratio.

References

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. nih.gov.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. hilarispublisher.com.
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. mdpi.com.
  • Cyclodextrin Solutions for API Solubility Boost. bocsci.com.
  • Solubility Factors When Choosing a Solvent. caymanchem.com.
  • Signature Products: Methyl 2-cyano-3-(2-bromophenyl)acrylate. benchchem.com.

Sources

Troubleshooting

Purification and recrystallization techniques for Methyl 2-cyano-3-(2-bromophenyl)acrylate

Welcome to the Technical Support Center for the isolation and purification of Methyl 2-cyano-3-(2-bromophenyl)acrylate (CAS: 109460-96-0) 1. As a Senior Application Scientist, I have designed this guide to address the sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl 2-cyano-3-(2-bromophenyl)acrylate (CAS: 109460-96-0) 1. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of handling this compound.

Characterized by its electrophilic α,β-unsaturated system, this compound is widely utilized as a Michael acceptor in dynamic covalent chemistry 2. It is typically synthesized via a piperidine-catalyzed Knoevenagel condensation between 2-bromobenzaldehyde and methyl cyanoacetate 3. Because of its dense functionalization (an ester, a nitrile, a halogenated aromatic ring, and a highly activated alkene), downstream purification requires precise control over solvent polarity and temperature to prevent degradation, isomerization, or phase-separation issues.

I. Purification Workflow

PurificationWorkflow A Crude Mixture (Post-Knoevenagel) B TLC / NMR Analysis Assess Impurity Profile A->B C Purity > 85%? (Low Aldehyde) B->C D Silica Gel Column Chromatography C->D No E Recrystallization (EtOH or EtOAc/Hexane) C->E Yes D->E Polish Step F Vacuum Drying (Ambient Temp) E->F G Pure (E)-Methyl 2-cyano-3- (2-bromophenyl)acrylate F->G

Logical workflow for the purification of Methyl 2-cyano-3-(2-bromophenyl)acrylate.

II. Step-by-Step Methodologies
Protocol A: Silica Gel Column Chromatography (Pre-purification)

Causality: When the crude reaction mixture contains >15% unreacted 2-bromobenzaldehyde, direct recrystallization often fails due to severe melting point depression ("oiling out"). Chromatography isolates the target acrylate based on polarity differences before crystallization is attempted.

  • Preparation: Pack a glass column with neutral Silica Gel (230-400 mesh) using 100% Hexane.

    • Self-Validation: Ensure the solvent runs clear and the silica bed is perfectly level. A level bed prevents band broadening and co-elution of the aldehyde with your product.

  • Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) and dry-load onto a small amount of silica. Evaporate the DCM completely to ensure a tight loading band.

  • Elution Gradient:

    • Begin with 100% Hexane (2 column volumes) to elute non-polar impurities and unreacted 2-bromobenzaldehyde.

    • Gradually increase polarity to 9:1 Hexane:Ethyl Acetate . The target E-isomer will elute in this window.

    • Flush with 4:1 Hexane:Ethyl Acetate to remove highly polar residual methyl cyanoacetate and piperidine salts.

  • Fraction Analysis: Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the pure product ( Rf​≈0.4 in 8:2 Hexane:EtOAc) and concentrate under reduced pressure at <40∘C .

Protocol B: Recrystallization (Final Polish)

Causality: Recrystallization leverages the differential solubility of the target compound versus trace impurities at varying temperatures, promoting the formation of a highly ordered, pure crystal lattice that naturally excludes structural anomalies.

  • Dissolution: Transfer the semi-pure solid to a round-bottom flask. Add boiling absolute Ethanol dropwise until the solid just dissolves.

    • Critical Control: Do not exceed 60∘C for prolonged periods to prevent transesterification or thermally-induced isomerization.

  • Hot Filtration: If insoluble particulates (e.g., silica dust from Protocol A) are present, rapidly filter the hot solution through a pre-warmed fluted filter paper.

  • Controlled Cooling: Allow the filtrate to cool undisturbed to room temperature over 2 hours.

    • Self-Validation: Spontaneous formation of needle-like or prismatic crystals indicates a successful nucleation event and high stereochemical purity.

  • Maturation: Transfer the flask to an ice bath ( 0–4∘C ) for 1 hour to maximize the thermodynamic yield of the E-isomer.

  • Isolation: Collect the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a minimal volume of ice-cold Hexane to displace residual mother liquor without dissolving the product.

  • Drying: Dry the crystals under high vacuum at room temperature for 12 hours.

III. Quantitative Data: Solvent Selection for Recrystallization

To optimize your workflow, refer to the following empirical data regarding solvent performance for this specific acrylate:

Solvent SystemHot SolubilityCold Solubility ( 4∘C )Est. Recovery YieldPurity ProfileTechnical Notes
Absolute Ethanol HighLow70 - 75%> 99%Standard choice; yields highly pure E-isomer. Risk of transesterification if overheated.
Methanol HighVery Low65 - 70%> 98%Good alternative; slightly lower solubility requires larger solvent volumes.
EtOAc / Hexane (1:4) ModerateVery Low80 - 85%> 95%Excellent for high-yield recovery; prevents oiling out in heavily contaminated crudes.
Dichloromethane Very HighHighN/AN/AUnsuitable for recrystallization; product remains highly soluble even at low temperatures.
IV. Troubleshooting Guides & FAQs

Q1: Why is my product "oiling out" instead of forming crystals during cooling? A1: Causality: Oiling out (liquid-liquid phase separation) occurs when the melting point of your crude mixture is depressed below the temperature at which the compound saturates the solvent. This is almost always caused by a high concentration of unreacted 2-bromobenzaldehyde, which is a liquid at room temperature and acts as a co-solvent. Solution: Do not attempt to force crystallization from an oiled-out state, as it will trap impurities. Re-heat the mixture until homogeneous, then add a non-polar anti-solvent (like Hexane) dropwise until slight turbidity is observed. Allow it to cool very slowly. If oiling persists, you must abort the recrystallization, evaporate the solvent, and perform a silica gel column chromatography (Protocol A) to remove the aldehyde before attempting recrystallization again.

Q2: How do I prevent E/Z isomerization during purification? A2: Causality: The Knoevenagel condensation inherently favors the thermodynamically stable E-isomer (where the bulky 2-bromophenyl group and the ester group are trans to each other). However, the highly activated alkene is susceptible to reversible Michael additions or photo-induced excitation, which can scramble the stereocenter. Prolonged heating in protic solvents (like ethanol) exacerbates this. Solution: Minimize thermal stress. Dissolve the crude product in the recrystallization solvent as quickly as possible and avoid refluxing for more than 5-10 minutes. Protect the flask from intense ambient UV light (e.g., direct sunlight) by wrapping it in aluminum foil if left to crystallize over several days.

Q3: I am detecting a strong bromine isotopic pattern (1:1 ratio of M and M+2 peaks) in a fast-eluting impurity during column chromatography. What is it? A3: Causality: This is the classic mass spectrometry signature of a monobrominated compound. Given that it elutes faster (is less polar) than your target acrylate, it is definitively unreacted 2-bromobenzaldehyde. Solution: Ensure your column gradient starts with 100% Hexane. The aldehyde will elute near the solvent front. Do not collect these early fractions with your main product peak.

Q4: Can I use basic alumina instead of silica gel to neutralize residual piperidine catalyst during chromatography? A4: Causality: Absolutely not. Methyl 2-cyano-3-(2-bromophenyl)acrylate contains an electrophilic alkene and a methyl ester. Basic alumina provides a highly alkaline microenvironment that can catalyze the hydrolysis of the ester to the corresponding carboxylic acid, or induce retro-Knoevenagel fragmentation. Solution: Always use neutral silica gel. If piperidine contamination is a severe issue, wash the organic layer of your crude reaction mixture with a mild acid (e.g., 5% aqueous citric acid or 1M HCl) during the aqueous workup phase, prior to chromatography.

TroubleshootingLogic Issue Recrystallization Failure Oiling Oiling Out (Phase Separation) Issue->Oiling Isomer Isomeric Mixture (E/Z Scrambling) Issue->Isomer Yield Low Crystal Yield Issue->Yield Action1 Evaporate & Run Silica Column Oiling->Action1 Severe Action2 Add Hexane & Seed Crystals Oiling->Action2 Mild Action3 Reduce Heating Time (< 60°C) Isomer->Action3 Action4 Chill at 0°C & Reduce Solvent Volume Yield->Action4

Decision matrix for troubleshooting common recrystallization issues.

V. References
  • Signature Products: Methyl 2-cyano-3-(2-bromophenyl)acrylate. Benchchem. URL:

  • A Twist on Controlling the Equilibrium of Dynamic Thia-Michael Reactions. The Journal of Organic Chemistry - ACS Publications. URL:

  • Novel co-polymers of vinyl acetate and halogen ring-substituted methyl 2-cyano-3-phenyl-2-propenoates. Taylor & Francis Online. URL:

Sources

Optimization

Catalyst optimization for C-C bond formation with Methyl 2-cyano-3-(2-bromophenyl)acrylate

Welcome to the Advanced Catalyst Optimization Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic and practical challenges associated with cross-cou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalyst Optimization Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic and practical challenges associated with cross-coupling Methyl 2-cyano-3-(2-bromophenyl)acrylate .

This substrate presents a unique dual-reactivity profile: it contains an ortho-bromoaryl electrophile primed for oxidative addition, positioned adjacent to a highly electron-deficient, sterically demanding cyanoacrylate moiety (a potent Michael acceptor). Navigating this chemical space requires precise catalyst tuning to prevent competitive domino reactions and catalyst deactivation.

Module A: Substrate Intelligence & Mechanistic Causality

The structure of Methyl 2-cyano-3-(2-bromophenyl)acrylate dictates its reactivity. The electron-withdrawing nature of the cyanoacrylate group inductively activates the ortho-C-Br bond, making oxidative addition to Pd(0) exceptionally fast. However, the resulting Pd(II) intermediate is sterically hindered.

If the subsequent transmetalation step is slow, the system is vulnerable to two primary failure modes:

  • Catalyst Aggregation: The long-lived Pd(II) species degrades into inactive palladium black.

  • Domino Heck Cyclization: The Pd(II) center undergoes an unintended intramolecular migratory insertion into the adjacent cyanoacrylate alkene, forming an indene derivative[1].

To achieve high yields in intermolecular C-C bond formation (e.g., Suzuki-Miyaura coupling), the rate of transmetalation must outpace both catalyst degradation and intramolecular cyclization. This is achieved using highly bulky, electron-rich ligands (such as mesoionic NHCs or PAd₃) that stabilize the Pd(II) intermediate and accelerate transmetalation[2][3].

Workflow A Substrate: Methyl 2-cyano-3-(2-bromophenyl)acrylate B Oxidative Addition (Fast) A->B Pd(0) Catalyst C Pd(II) Intermediate (Sterically Hindered) B->C D Transmetalation (Rate-Limiting) C->D Ar-B(OH)2 G Side Reaction: Intramolecular Heck C->G Slow Transmetalation E Reductive Elimination D->E F Desired C-C Product E->F

Figure 1: Mechanistic divergence in the Pd-catalyzed coupling of the target substrate.

Module B: Diagnostic Troubleshooting (FAQs)

Q1: Why am I observing rapid formation of palladium black and low yields of the cross-coupled product? A1: Palladium black indicates catastrophic catalyst decomposition. Because the ortho-bromo group is highly activated by the cyanoacrylate moiety, oxidative addition is rapid. However, the resulting Pd(II) complex is sterically crowded, which severely retards transmetalation. When Pd(II) sits idle, it aggregates. Solution: Switch from standard phosphines (like PPh₃) to highly bulky, electron-rich ligands such as mesoionic N-heterocyclic carbenes (NHCs)[2] or adamantyl phosphines (e.g., PAd₃)[3]. These ligands prevent aggregation and lower the activation barrier for transmetalation.

Q2: My LC-MS shows a mass corresponding to a cyclic byproduct rather than the desired Suzuki-Miyaura product. What is happening? A2: You are observing an unintended intramolecular Heck-type domino cyclization[1]. The cyanoacrylate double bond is in close proximity to the ortho-palladated intermediate. If the intermolecular transmetalation is too slow, the Pd(II) species will undergo migratory insertion into the adjacent alkene. Solution: Increase the concentration of your transmetalating agent (e.g., use 1.5–2.0 equivalents of boronic acid) and utilize an "on-cycle" precatalyst (like Pd(PAd₃)(p-FC₆H₄)Br) to drastically accelerate the intermolecular C-C bond formation, kinetically outcompeting the cyclization[3].

Q3: I am using a base-sensitive boronic acid, and I see massive protodeboronation. How can I optimize the base without destroying my substrate? A3: The cyanoacrylate moiety is a potent Michael acceptor, making it highly sensitive to strong nucleophiles (like NaOH or alkoxides). Simultaneously, electron-deficient boronic acids undergo rapid protodeboronation in strong aqueous bases[3]. Solution: Avoid hydroxide bases. Utilize mild, non-nucleophilic bases like anhydrous K₃PO₄ or Cs₂CO₃ in a strictly anhydrous solvent system (e.g., Toluene or THF). Coupling this with a highly active room-temperature precatalyst ensures the cross-coupling finishes before protodeboronation or Michael addition can occur[3].

Troubleshooting Start Identify Failure Mode BlackPd Pd Black Formation Start->BlackPd LowYield Low Conversion Start->LowYield SideProd Heck Byproducts Start->SideProd Sol1 Use Bulky Ligands (e.g., PAd3, NHC) BlackPd->Sol1 Sol2 Optimize Base (e.g., K3PO4) LowYield->Sol2 Sol3 Increase Ar-B(OH)2 Concentration SideProd->Sol3

Figure 2: Decision tree for resolving common C-C coupling failures.

Module C: Catalyst Optimization Data Matrix

The following table summarizes the quantitative optimization data for the Suzuki-Miyaura coupling of Methyl 2-cyano-3-(2-bromophenyl)acrylate with phenylboronic acid.

Catalyst System (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Primary Byproduct / Failure Mode
Pd(PPh₃)₄Na₂CO₃ (aq)Toluene8015%Pd Black, Intramolecular Heck adduct
Pd(dppf)Cl₂K₃PO₄Dioxane9045%Protodeboronation of boronic acid
Pd-PEPPSI-IPrCs₂CO₃THF6582%Trace Michael addition from base
Pd(PAd₃)(p-FC₆H₄)Br K₃PO₄ (anhyd) Toluene 25 94% None (Optimal Conditions)

Note: The use of the "on-cycle" Pd(PAd₃) precatalyst at room temperature effectively suppresses all competing thermal degradation pathways and domino cyclizations.

Module D: Validated Standard Operating Procedure (SOP)

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates internal standards to definitively correlate conversion with isolated yield, ensuring any mass balance discrepancies immediately highlight side reactions.

Reagents Required:

  • Methyl 2-cyano-3-(2-bromophenyl)acrylate (1.0 mmol, 266.1 g/mol )

  • Arylboronic Acid (1.5 mmol)

  • Pd(PAd₃)(p-FC₆H₄)Br precatalyst (0.05 mmol, 5 mol%)

  • Anhydrous K₃PO₄ (2.0 mmol, finely milled)

  • 1,3,5-Trimethoxybenzene (0.33 mmol, Internal Standard for NMR)

  • Anhydrous Toluene (10 mL, degassed)

Step-by-Step Methodology:

  • Reaction Assembly (Glovebox or Schlenk Line):

    • To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the substrate, arylboronic acid, K₃PO₄, and the Pd(PAd₃)(p-FC₆H₄)Br precatalyst.

    • Add exactly 0.33 mmol of 1,3,5-trimethoxybenzene. (Self-Validation: This allows for a precise quantitative ¹H-NMR yield check prior to workup).

    • Seal the vial with a PTFE-lined septum cap and purge with Argon for 5 minutes.

  • Solvent Addition & Execution:

    • Inject 10 mL of degassed, anhydrous toluene.

    • Stir vigorously (800 rpm) at 25 °C (room temperature) for 4 hours.

  • In-Process Monitoring:

    • At 2 hours, withdraw a 50 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via TLC (Hexanes:EtOAc 8:2) and LC-MS. Ensure the complete consumption of the starting material mass (m/z 266).

  • Quench and Workup:

    • Once complete, open the vial to air to deactivate the catalyst.

    • Dilute the mixture with 10 mL EtOAc and filter through a pad of Celite to remove the phosphate salts and palladium residue.

    • Concentrate the filtrate under reduced pressure.

  • Validation & Purification:

    • Take a crude ¹H-NMR in CDCl₃. Integrate the product peaks against the internal standard (singlet at ~6.1 ppm, 3H).

    • Purify the crude material via flash column chromatography.

    • System Check: If the isolated yield is >10% lower than the NMR yield, the product is degrading on the silica column (likely due to the cyanoacrylate moiety). In this case, switch to neutral alumina for purification.

References

  • Synthesis and structure of trans-bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride and diacetate. Suzuki–Miyaura coupling of polybromoarenes with high catalytic turnover efficiencies.Beilstein Journal of Organic Chemistry.
  • An “On-Cycle” Precatalyst Enables Room-Temperature Polyfluoroarylation Using Sensitive Boronic Acids.PubMed Central (PMC).
  • The Virtue of Palladium-Catalyzed Domino Reactions − Diverse Oligocyclizations of Acyclic 2-Bromoenynes and 2-Bromoenediynes.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC and GC-FID for Purity Determination of Methyl 2-cyano-3-(2-bromophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals In the synthesis of active pharmaceutical ingredients (APIs) and key intermediates, rigorous purity assessment is paramount to ensure safety and efficacy. T...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and key intermediates, rigorous purity assessment is paramount to ensure safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the validation of a purity determination method for Methyl 2-cyano-3-(2-bromophenyl)acrylate, a reactive acrylate derivative. As a Senior Application Scientist, this document is structured to provide not just a protocol, but a logical framework for methodological choices, grounded in established regulatory expectations and scientific principles.

The Criticality of Purity in Acrylate Derivatives

Methyl 2-cyano-3-(2-bromophenyl)acrylate, and related cyanoacrylates, are highly reactive monomers prone to polymerization and degradation.[1] Impurities can arise from starting materials, side reactions during synthesis, or degradation upon storage. These impurities can significantly impact the final product's properties, including its reactivity, stability, and, in a pharmaceutical context, its safety and therapeutic efficacy. Therefore, a validated, robust analytical method for purity determination is a non-negotiable aspect of quality control.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Purity and Impurity Profiling

HPLC is a powerful and versatile technique for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally labile, making it a suitable choice for many acrylate derivatives.[2] A reversed-phase HPLC method with UV detection is proposed here for the purity determination of Methyl 2-cyano-3-(2-bromophenyl)acrylate.

Proposed HPLC Method Parameters
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides good hydrophobic retention for the relatively non-polar analyte. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A: Water; B: AcetonitrileA standard reversed-phase solvent system. Acetonitrile is often preferred for its lower viscosity and UV transparency.[3][4]
Gradient 50% B to 95% B over 15 minutesA gradient elution is necessary to ensure elution of the main peak with a good shape and to elute any potential, more hydrophobic impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing efficient separation without excessive backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times. 30 °C is a common starting point for method development.
Detection UV at 254 nmThe aromatic ring and conjugated system in the analyte are expected to have strong UV absorbance. 254 nm is a common wavelength for aromatic compounds. A full UV scan of a standard would confirm the optimal wavelength.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Sample Diluent AcetonitrileThe sample should be dissolved in a solvent that is compatible with the mobile phase and in which the analyte is soluble.
HPLC Method Validation Workflow

The validation of the HPLC method will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][6]

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Reporting MD Initial Method Development Opt Method Optimization MD->Opt SST System Suitability Testing Opt->SST Spec Specificity SST->Spec Lin Linearity & Range SST->Lin Acc Accuracy SST->Acc Prec Precision (Repeatability & Intermediate) SST->Prec LOD_LOQ LOD & LOQ SST->LOD_LOQ Rob Robustness SST->Rob VR Validation Report Spec->VR Lin->VR Acc->VR Prec->VR LOD_LOQ->VR Rob->VR SOP Standard Operating Procedure (SOP) VR->SOP HPLC_vs_GC_Workflow Start Purity Determination of Methyl 2-cyano-3-(2-bromophenyl)acrylate Thermal_Stability Is the analyte and its expected impurities thermally stable? Start->Thermal_Stability Volatility Are the analytes and impurities sufficiently volatile? Thermal_Stability->Volatility Yes HPLC_Path Develop & Validate HPLC Method Thermal_Stability->HPLC_Path No Volatility->HPLC_Path No GC_Path Develop & Validate GC-FID Method Volatility->GC_Path Yes Comparison Compare performance: Selectivity, Sensitivity, Speed, Cost HPLC_Path->Comparison GC_Path->Comparison

Sources

Comparative

Comparative Analysis of Steric Hindrance in Substituted Phenyl Acrylates: 2-Bromo vs. 4-Bromo Isomers

Executive Summary In the design of functional polymers and small-molecule therapeutics, the spatial arrangement of substituents on a benzene ring dictates both chemical reactivity and macroscopic material properties. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of functional polymers and small-molecule therapeutics, the spatial arrangement of substituents on a benzene ring dictates both chemical reactivity and macroscopic material properties. This guide provides an in-depth comparison between two positional isomers: 2-bromophenyl acrylate (2-BPA) and 4-bromophenyl acrylate (4-BPA) . By analyzing the interplay between steric hindrance and electronic effects, this guide equips drug development professionals and polymer scientists with the mechanistic logic required to select the optimal monomer for targeted applications, ranging from high- Tg​ materials to cross-coupling precursors.

Mechanistic Causality: Steric vs. Electronic Dominance

The fundamental divergence in the performance of 2-BPA and 4-BPA stems from the physical location of the bulky bromine atom (Van der Waals radius ~1.85 Å) relative to the polymerizable acrylate moiety.

  • 2-Bromophenyl Acrylate (Ortho-Substitution): In the ortho position, the bromine atom is situated immediately adjacent to the ester linkage. This proximity induces a severe steric clash, forcing the vinyl group out of coplanarity with the phenyl ring. During free-radical polymerization, this steric bulk physically shields the reactive vinyl center, restricting the approach of incoming monomer radicals. Consequently, 2-BPA exhibits a lower propagation rate constant ( kp​ )[1]. In the resulting polymer network, this restricted rotation translates to decreased polymer chain mobility, which macroscopically manifests as a significantly higher glass transition temperature ( Tg​ )[2].

  • 4-Bromophenyl Acrylate (Para-Substitution): In the para position, the bromine atom is located approximately 6 Å away from the acrylate reactive center. At this distance, steric hindrance at the vinyl group is negligible. Instead, the molecule's reactivity is governed by the bromine's electronic effects—specifically, its inductive electron-withdrawing nature (-I) and mesomeric donation (+M). This electronic modulation slightly activates the vinyl group toward radical attack without impeding rotation, allowing for highly efficient polymerization and a more flexible resulting polymer backbone[1].

Logical Workflow of Isomeric Effects

The following diagram maps the logical causality between the substitution position, the dominant molecular effect, and the resulting physical and kinetic properties.

StericEffects Substrate Bromophenyl Acrylate Isomers Ortho 2-Bromophenyl Acrylate (Ortho-Substitution) Substrate->Ortho Para 4-Bromophenyl Acrylate (Para-Substitution) Substrate->Para Steric High Steric Hindrance (Restricted Rotation) Ortho->Steric Proximity to Acrylate Electronic Dominant Electronic Effect (Inductive Withdrawal) Para->Electronic Distance from Acrylate Kinetics1 Decreased Propagation Rate (kp) Lower Polymer Yield Steric->Kinetics1 Shielding of Radical Tg1 Higher Glass Transition (Tg) Rigid Polymer Backbone Steric->Tg1 Reduced Chain Mobility Kinetics2 Higher Propagation Rate (kp) Efficient Polymerization Electronic->Kinetics2 Radical Stabilization Tg2 Moderate Glass Transition (Tg) Flexible Polymer Backbone Electronic->Tg2 Standard Chain Mobility

Logical flow mapping the substitution position to steric/electronic effects and polymer properties.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where the success of the chemical transformation is intrinsically verified by the procedure itself.

Protocol 1: Synthesis of Bromophenyl Acrylates via Esterification
  • Reaction Setup: Dissolve the specific bromophenol (2-bromo or 4-bromo) and triethylamine (TEA) in anhydrous dichloromethane (DCM) at 0 °C.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the esterification equilibrium forward.

  • Acylation: Perform a dropwise addition of acryloyl chloride.

    • Causality: The reaction is highly exothermic; controlled addition at 0 °C prevents the spontaneous thermal polymerization of the newly formed acrylate.

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is deemed complete only when the distinct phenolic starting material spot completely disappears, intrinsically validating total conversion.

  • Purification & Validation: Wash the organic layer with 1M aqueous NaOH.

    • Causality & Validation: This critical step deprotonates any trace unreacted bromophenol, partitioning it into the aqueous layer. A subsequent clear organic layer validates the absolute removal of the starting material before solvent evaporation.

Protocol 2: Free-Radical Polymerization Kinetics
  • Preparation: Combine the synthesized monomer, azobisisobutyronitrile (AIBN) as the thermal initiator, and anisole (internal standard) in toluene[1].

  • Degassing: Perform three strict freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent radical scavenger. Its total removal is mandatory to prevent the premature termination of growing polymer chains.

  • Self-Validating Kinetic Tracking: Heat the mixture to 70 °C. Extract aliquots at predetermined intervals, quench in liquid nitrogen, and analyze via 1 H NMR.

    • Validation: By integrating the disappearing vinyl protons ( δ 5.8–6.5 ppm) against the constant methoxy protons of the anisole standard ( δ ~3.8 ppm), the system provides an absolute, self-calibrating measure of monomer conversion over time.

Quantitative Data Comparison

The following table summarizes the divergent properties of the two isomers based on their structural conformation and resulting steric profiles.

Property2-Bromophenyl Acrylate4-Bromophenyl Acrylate
Substitution Position Ortho (C2)Para (C4)
Steric Hindrance at Reactive Center High (Proximity to ester/vinyl)Low (Distant from ester/vinyl)
Dominant Reactivity Modulator Steric shieldingElectronic induction (-I)
Polymerization Propagation ( kp​ ) SlowerFaster
Polymer Glass Transition ( Tg​ ) Higher (Restricted chain mobility)Lower (Standard chain mobility)
Enzymatic Hydroalkylation Tolerance Tolerated (28–38% yield)Tolerated (28–38% yield)

Applications in Drug Development & Materials Science

Understanding the steric differences between these isomers is critical for downstream applications:

  • Targeted Protein Degradation (TPD): Aryl acrylates are highly valuable precursors for synthesizing glutarimide-containing molecular glue degraders via photoenzymatic hydroalkylation. While massive steric encumbrance (such as a para-phenyl substitution) can entirely abolish enzymatic reactivity, single bromo-substitutions at both the ortho and para positions are well-tolerated by engineered flavin-dependent "ene"-reductases (GluER), yielding 28–38% of the desired cross-coupling precursors[3][4]. The retained bromine handle allows for further functionalization via Suzuki or Buchwald-Hartwig cross-coupling.

  • Rational Drug Design & Binding Pockets: The spatial orientation of the ester moiety relative to the phenyl ring is a critical parameter in drug-target interactions. For instance, in the development of potent anti-H. pylori agents, the ester moiety of cinnamic acid and phenyl acrylate derivatives must precisely fit into the hydrophobic pockets of bacterial proteins to attain structural stability and bactericidal efficacy[5]. The rigid, out-of-plane conformation of 2-BPA can be leveraged to lock a molecule into a specific bioactive conformation that 4-BPA cannot achieve.

References

  • Title: Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates Source: ChemRxiv URL: [Link]

  • Title: Photoenzymatic Hydroalkylation Enables Streamlined Access to Aryl Glutarimide Precursors Source: ChemRxiv / Angewandte Chemie URL: [Link]

  • Title: Discovery of Cinnamic Acid Derivatives as Potent Anti-H. pylori Agents Source: Molecules (MDPI) URL: [Link]

Sources

Validation

A Comparative Guide to Stereochemical Validation: Assigning the Geometry of Methyl 2-cyano-3-(2-bromophenyl)acrylate using NOESY NMR

In the landscape of medicinal chemistry and materials science, the precise control and validation of molecular geometry are not merely academic exercises; they are fundamental prerequisites for function. For a molecule l...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and materials science, the precise control and validation of molecular geometry are not merely academic exercises; they are fundamental prerequisites for function. For a molecule like Methyl 2-cyano-3-(2-bromophenyl)acrylate, a highly functionalized Michael acceptor, the stereochemistry of the alkene core dictates its reactivity, biological activity, and material properties. The distinction between the (E) and (Z) isomers is critical, yet it presents a classic analytical challenge. Standard one-dimensional ¹H NMR spectroscopy, which often relies on vicinal (³J_HH) coupling constants to differentiate diastereomers, is uninformative for this trisubstituted alkene, as there is no proton on one of the vinylic carbons.[1]

This guide provides an in-depth, field-proven comparison of Nuclear Overhauser Effect Spectroscopy (NOESY) as the primary method for validating the stereochemistry of this compound. We will explore the causality behind the experimental design, compare its performance with definitive and complementary techniques like X-ray Crystallography and Rotating-frame Overhauser Effect Spectroscopy (ROESY), and provide actionable protocols for researchers in the field.

Part 1: The Primary Solution: Through-Space Correlation with NOESY NMR

When through-bond information (J-coupling) is absent, we must turn to through-space correlations. The Nuclear Overhauser Effect (NOE) is a phenomenon where the perturbation of one nuclear spin population affects the intensity of NMR signals from other spins that are spatially close (typically within 5 Å), irrespective of the number of bonds separating them.[2][3][4] The 2D NOESY experiment is a powerful tool that maps these through-space interactions across an entire molecule, making it exceptionally useful for determining stereochemical relationships.[5][6][7]

Predictive Analysis: Differentiating the (E) and (Z) Isomers

The core of the NOESY experiment is predictive. Before entering the lab, we can hypothesize the key correlations that will unambiguously differentiate the two possible isomers of Methyl 2-cyano-3-(2-bromophenyl)acrylate.

  • For the (Z)-isomer: The vinylic proton (H_v) and the 2-bromophenyl ring are on the same side of the double bond (zusammen). This spatial proximity should lead to a detectable NOE correlation, observed as a cross-peak, between the vinylic proton and the nearest aromatic proton (H_ar).

  • For the (E)-isomer: The vinylic proton (H_v) and the 2-bromophenyl ring are on opposite sides of the double bond (entgegen). They are too far apart for a significant NOE. Therefore, the key cross-peak between H_v and H_ar is expected to be absent.

This simple, binary outcome—the presence or absence of a specific cross-peak—forms the basis of our validation.

G cluster_Z (Z)-Isomer: Predicted NOE Correlation cluster_E (E)-Isomer: No Predicted Correlation Z_isomer Z_isomer Z_label Strong NOE expected E_isomer E_isomer E_label NOE absent or very weak

Caption: Predicted key NOE correlations for (Z) and (E) isomers.

Experimental Protocol: 2D NOESY Acquisition

A robust NOESY experiment is not merely about using a standard pulse program; it is about optimizing parameters to maximize the relevant signals for the molecule class under investigation.

Objective: To acquire a 2D ¹H-¹H NOESY spectrum of Methyl 2-cyano-3-(2-bromophenyl)acrylate to determine the stereochemistry of the C=C double bond.

Materials:

  • 5-10 mg of the synthesized acrylate compound.

  • 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • High-precision 5 mm NMR tube.

  • NMR spectrometer (400 MHz or higher recommended).

Methodology:

  • Sample Preparation:

    • Dissolve the sample in the deuterated solvent. High purity is essential as paramagnetic impurities (like dissolved oxygen or metal ions) can dramatically shorten relaxation times and quench the NOE signal.[8]

    • For optimal results, particularly for small molecules where the NOE can be weak, degas the sample through several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Spectrometer Setup & 1D Calibration:

    • Tune and match the probe for the ¹H frequency. Do not spin the sample, as this can introduce modulation artifacts in 2D spectra.[9]

    • Acquire a standard 1D ¹H spectrum to determine the chemical shifts of all protons and to calibrate the 90° pulse width.

    • Measure the longitudinal relaxation time (T₁) of the key protons (vinylic and aromatic). This is crucial for selecting an appropriate mixing time.

  • 2D NOESY Acquisition:

    • Use a standard phase-sensitive NOESY pulse sequence (e.g., noesyesgp on Bruker systems).

    • Key Parameter—Mixing Time (d8): This is the most critical parameter in a NOESY experiment.[10] It is the duration during which magnetization is transferred between spins via cross-relaxation.

      • Causality: For small molecules (MW < 600), the NOE builds up slowly.[10] A mixing time roughly equal to the T₁ of the protons of interest is often a good starting point.[8] For a molecule like ours, a mixing time in the range of 0.5 to 3.5 seconds is typical.[11] An array of experiments with varying mixing times can be run to find the optimal value that maximizes the desired cross-peak intensity.[11]

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ to ensure full relaxation between scans and accurate quantification.

    • Set appropriate spectral widths in both dimensions to encompass all proton signals.

    • Acquire a sufficient number of scans (NS) per increment to achieve a good signal-to-noise ratio, which is critical for observing potentially weak NOE cross-peaks.

  • Data Processing:

    • Apply a squared sine-bell window function in both dimensions before Fourier transformation to improve resolution.

    • Phase the spectrum carefully. NOESY cross-peaks for small molecules should have the opposite phase to the diagonal peaks.[10]

    • Perform a baseline correction to ensure accurate integration and visualization of the cross-peaks.

Part 2: Alternative and Confirmatory Methodologies

While NOESY is a powerful and accessible technique, a comprehensive scientific approach involves understanding its alternatives and their place in a validation workflow.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is considered the "gold standard" for structural elucidation because it provides an unambiguous, three-dimensional map of electron density, revealing the precise spatial arrangement of every atom.[12][13][14]

  • Key Advantage: It provides an absolute, undeniable determination of stereochemistry.[15]

  • Primary Limitation: The major and often insurmountable hurdle is the need to grow a high-quality single crystal of sufficient size (>0.1 mm).[12] Many organic molecules, particularly if they are oils or amorphous solids, are notoriously difficult to crystallize.[16] The process can be time-consuming and resource-intensive, with no guarantee of success.

ROESY: When NOESY Fails

The magnitude and sign of the NOE are dependent on the molecule's tumbling rate in solution, which is related to its molecular weight.[10] For medium-sized molecules (MW approx. 700-1200 Da), the NOE can be close to zero, making the NOESY experiment ineffective.

In these cases, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is the preferred method. The ROE is always positive regardless of molecular weight, circumventing the "zero-NOE" problem.[10] For Methyl 2-cyano-3-(2-bromophenyl)acrylate (MW ≈ 280 g/mol ), this is not a concern, and NOESY is perfectly suitable. However, for larger derivatives or in studies of drug-protein binding, ROESY becomes an indispensable tool.

Part 3: Comparative Analysis & Decision Workflow

Choosing the right analytical tool requires balancing the need for certainty with practical considerations like sample availability, time, and cost.

Quantitative Comparison of Techniques
Parameter2D NOESY NMRX-ray Crystallography2D ROESY NMR
Sample Requirement 1-10 mg in solution[17]High-quality single crystal (>0.1 mm)[12]1-10 mg in solution
Measurement Time Seconds to several hours[12]Minutes to >24 hours[12]Seconds to several hours
Primary Output 2D spectrum showing through-space correlations3D electron density map, absolute configuration[12]2D spectrum showing through-space correlations
Key Advantage Provides structural information in solution; non-destructive[12]Unambiguous determination of absolute stereochemistry[12][13]Effective for molecules where NOE is zero[10]
Key Disadvantage Can be ambiguous for complex/flexible molecules; intensity vs. distance is qualitativeRequires a suitable single crystal, which is often a bottleneck[16]Susceptible to artifacts like TOCSY transfer[10]
A Self-Validating Experimental Workflow

The following workflow illustrates a logical and efficient process for validating the stereochemistry of a novel trisubstituted alkene.

Caption: Recommended workflow for stereochemical validation.

Conclusion

For validating the stereochemistry of Methyl 2-cyano-3-(2-bromophenyl)acrylate, 2D NOESY NMR stands out as the most efficient, accessible, and reliable initial method. Its power lies in its ability to provide a clear, predictable outcome based on the fundamental principles of spatial proximity. By carefully predicting the key diagnostic correlation—the presence of a cross-peak between the vinylic and aromatic protons for the (Z)-isomer and its absence for the (E)-isomer—researchers can confidently assign the geometry of their synthesized material directly in the solution state. While X-ray crystallography remains the ultimate arbiter of structure, its practical limitations make NOESY the pragmatic and scientifically rigorous choice for routine and high-throughput validation in a research and development setting.

References

  • Grokipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Grokipedia. Retrieved from [Link]

  • Kobal, G. R., et al. (2021). On-the-Fly, Sample-Tailored Optimization of NMR Experiments. Analytical Chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). Essential 2D NMR Techniques: NOESY, HETCOR, and INADEQUATE for Organic Compound Analysis. Slideshare. Retrieved from [Link]

  • Decatur, J. (2018). NOESY and ROESY. Columbia University. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025). X Ray Crystallography. IJPSR. Retrieved from [Link]

  • Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. Retrieved from [Link]

  • NTNU. (n.d.). Optimization of the famous “mixing time” = d8 in NOESY experiments. Norwegian University of Science and Technology. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. NIH. Retrieved from [Link]

  • University of Calgary. (n.d.). Alkene stereochemistry. University of Calgary. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Retrieved from [Link]

  • Scribd. (n.d.). NOESY and ROESY NMR Techniques Explained. Scribd. Retrieved from [Link]

  • IUPAC. (n.d.). Two-dimensional NMR studies of acrylate copolymers. IUPAC. Retrieved from [Link]

  • Orango. (2025). Alkene Stereochemistry Understanding E/Z Configuration. Orango. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2025). Optimization of resolution and sensitivity of 4D NOESY using Multi-dimensional Decomposition. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.10: Stereochemistry of alkenes. Chemistry LibreTexts. Retrieved from [Link]

  • YouTube. (2022). 2D NMR: NOESY NMR INTERPRETATION. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2025). Stereochemistry of Alkenes. Chemistry Steps. Retrieved from [Link]

  • Penn State Pressbooks. (n.d.). 4.4 Alkene Stereochemistry and the E,Z Designation. Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • ACD/Labs. (2009). Stereochemistry Information from NOESY/ROESY data … Part 2. ACD/Labs. Retrieved from [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Retrieved from [Link]

  • Reddit. (2018). E/Z isomer identification help. Reddit. Retrieved from [Link]

  • YouTube. (2022). Stereochemistry | How to read NOESY spectrum?. YouTube. Retrieved from [Link]

  • ISMAR. (n.d.). 2D NMR STUDIES OF SYNTHETIC POLYMERS. International Society of Magnetic Resonance. Retrieved from [Link]

  • ACD/Labs. (2026). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Retrieved from [Link]

Sources

Comparative

Mass spectrometry fragmentation analysis of Methyl 2-cyano-3-(2-bromophenyl)acrylate

Title: Analytical Platform Comparison: Mass Spectrometry Fragmentation Analysis of Methyl 2-cyano-3-(2-bromophenyl)acrylate Executive Summary Methyl 2-cyano-3-(2-bromophenyl)acrylate (CAS: 109460-96-0; Formula: C11H8BrNO...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Platform Comparison: Mass Spectrometry Fragmentation Analysis of Methyl 2-cyano-3-(2-bromophenyl)acrylate

Executive Summary

Methyl 2-cyano-3-(2-bromophenyl)acrylate (CAS: 109460-96-0; Formula: C11H8BrNO2) is a highly functionalized halogenated monomer utilized in advanced polymer synthesis and medicinal chemistry[1]. Accurate structural elucidation of this compound is critical for purity assessment, degradation profiling, and pharmacokinetic tracking. This guide objectively compares two premier analytical platforms—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization High-Resolution Tandem Mass Spectrometry (LC-ESI-HRMS/MS)—evaluating their performance in mapping the complex fragmentation pathways of this specific molecule.

Platform Comparison: GC-EI-MS vs. LC-ESI-HRMS/MS

Selecting the correct mass spectrometry platform dictates the type of structural data obtained. The causality behind this divergence lies in the ionization energy and the physical state of the analyte during analysis.

  • GC-EI-MS (Hard Ionization): Utilizing 70 eV electron impact, this platform strips an electron to form a highly energetic radical cation (M+•). The excess internal energy drives extensive, reproducible fragmentation. This platform is superior for identifying the intrinsic stability of the C-Br bond and the ester moiety, providing standardized spectra that can be cross-referenced with established libraries[2].

  • LC-ESI-HRMS/MS (Soft Ionization + CID): Electrospray ionization gently protonates the molecule to yield an even-electron [M+H]+ ion. By isolating this precursor and applying Collision-Induced Dissociation (CID), researchers can map step-wise, mechanistic degradation. High-resolution mass analyzers (e.g., Q-TOF or Orbitrap) provide sub-ppm mass accuracy, ensuring precise elemental composition assignments for every fragment[3].

Table 1: Performance Comparison for Halogenated Acrylates
FeatureGC-EI-MS (Single Quadrupole)LC-ESI-HRMS/MS (Q-TOF / Orbitrap)
Ionization Type Hard (70 eV Electron Impact)Soft (Electrospray Ionization)
Primary Precursor Radical Cation (M+•)Protonated Adduct ([M+H]+)
Mass Accuracy Nominal (~0.1 Da)High-Resolution (< 5 ppm)
Fragmentation Control Fixed (Simultaneous fragmentation)Variable (Tunable Collision Energy)
Best Used For Volatile purity assessment, library matchingMechanistic pathway mapping, exact formula ID

Mechanistic Fragmentation Analysis

Understanding the fragmentation of Methyl 2-cyano-3-(2-bromophenyl)acrylate requires analyzing the interplay between its three functional groups: the bromophenyl ring, the cyano group, and the methyl ester.

1. The Bromine Isotope Signature Bromine's natural isotopic abundance (50.69% 79Br and 49.31% 81Br) creates a distinct ~1:1 doublet separated by 2 Da[4]. In EI, the molecular ion appears at m/z 265 and 267. In ESI, the protonated [M+H]+ appears at m/z 266 and 268. Any fragment retaining the bromine atom will preserve this 1:1 doublet, serving as an internal diagnostic tag to track the halogen's presence throughout the degradation pathway.

2. Ester and Cyano Group Cleavage Methyl esters characteristically undergo α-cleavage adjacent to the carbonyl group. In GC-EI-MS, the homolytic loss of a methoxy radical (•OCH3, 31 Da) yields a highly stable, resonance-stabilized acylium ion at m/z 234/236[2]. Under ESI-CID conditions, the even-electron[M+H]+ ion prefers the neutral loss of methanol (CH3OH, 32 Da) via a hydrogen rearrangement process, yielding m/z 234/236. This is often followed by the expulsion of carbon monoxide (CO, 28 Da) to form m/z 206/208.

3. Halogen Dissociation The C-Br bond is relatively labile compared to C-C or C-N bonds. In EI, homolytic cleavage ejects a bromine radical (•Br, 79/81 Da), leaving a cation at m/z 186. In ESI-CID, the loss of hydrogen bromide (HBr, 80/82 Da) is a dominant pathway, yielding m/z 186 from the[M+H]+ precursor. Because the bromine is lost, the resulting m/z 186 peak is a singlet, completely lacking the characteristic M/M+2 doublet[4].

Table 2: Key Fragment Ions and Exact Mass Assignments
Cleavage PathwayGC-EI-MS (m/z)LC-ESI-HRMS/MS (m/z)Exact Mass (79Br Isotope)Formula Assignment
Intact Precursor 265 / 267 (M+•)266.0 / 268.0 ([M+H]+)265.9817[C11H9BrNO2]+
Loss of Methoxy/Methanol 234 / 236 (-•OCH3)234.0 / 236.0 (-CH3OH)233.9554[C10H5BrNO]+
Loss of Halogen 186 (-•Br)186.1 (-HBr)186.0555[C11H8NO2]+
Loss of Ester Group 206 / 208 (-•COOCH3)206.0 / 208.0 (-HCOOCH3)205.9605[C9H5BrN]+

Experimental Protocols

To ensure a self-validating system, the following step-by-step methodologies are provided for replicating the fragmentation analysis on both platforms.

Protocol 1: GC-EI-MS Analysis Workflow
  • Sample Preparation: Dissolve Methyl 2-cyano-3-(2-bromophenyl)acrylate in HPLC-grade dichloromethane (DCM) to a final concentration of 1 mg/mL.

  • Injection Parameters: Inject 1 µL into the GC inlet set to 250°C using a split ratio of 50:1. Use Helium as the carrier gas at a constant flow of 1.0 mL/min[5].

  • Chromatographic Separation: Utilize a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven: 100°C hold for 1 min, ramp at 15°C/min to 300°C, and hold for 5 min.

  • Mass Spectrometry: Set the transfer line to 280°C and the EI source to 230°C. Acquire data in full scan mode (m/z 50–500) at 70 eV.

Protocol 2: LC-ESI-HRMS/MS Analysis Workflow
  • Sample Preparation: Dilute the compound in a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid to a final concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (100 x 2.1 mm, 1.7 µm) maintained at 40°C. Use a gradient elution of Mobile Phase A (0.1% FA in H2O) and Mobile Phase B (0.1% FA in ACN) at 0.4 mL/min.

  • Ionization Parameters: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and sheath gas flow to 40 arb.

  • Tandem MS (CID): Isolate the [M+H]+ precursor (m/z 266.0 / 268.0) using a 1.0 Da isolation window. Apply Normalized Collision Energies (NCE) of 20, 30, and 40 eV to generate a comprehensive MS/MS fragmentation tree.

Mandatory Visualizations

Workflow Start Methyl 2-cyano-3-(2-bromophenyl)acrylate Sample Preparation GC_Prep Dilution in DCM (1 mg/mL) Start->GC_Prep LC_Prep Dilution in ACN/H2O + 0.1% FA (10 µg/mL) Start->LC_Prep GC GC-EI-MS Platform (Hard Ionization) EI_Ion 70 eV Electron Impact Radical Cation [M]+• GC->EI_Ion LC LC-ESI-HRMS/MS Platform (Soft Ionization + CID) ESI_Ion Positive Electrospray Protonated Adduct [M+H]+ LC->ESI_Ion GC_Prep->GC LC_Prep->LC GC_Data Library Matchable Extensive Fragmentation EI_Ion->GC_Data LC_Data Exact Mass Formula Targeted MS/MS Pathways ESI_Ion->LC_Data

Caption: Analytical Workflow Comparison: GC-EI-MS vs LC-ESI-HRMS/MS Platforms.

Fragmentation Precursor [M+H]+ m/z 266.0 / 268.0 (1:1 Isotope Ratio) Loss_MeOH [M+H - CH3OH]+ m/z 234.0 / 236.0 Retains Br Precursor->Loss_MeOH -32 Da (Methanol) Loss_HBr [M+H - HBr]+ m/z 186.1 No Isotope Doublet Precursor->Loss_HBr -80/82 Da (HBr) Loss_CO [M+H - CH3OH - CO]+ m/z 206.0 / 208.0 Loss_MeOH->Loss_CO -28 Da (Carbon Monoxide)

Caption: Logical ESI-CID Fragmentation Pathway of Methyl 2-cyano-3-(2-bromophenyl)acrylate.

References

  • BenchChem. "Signature Products: Methyl 2-cyano-3-(2-bromophenyl)acrylate". BenchChem Catalog.
  • BenchChem. "Application Notes and Protocols: Mass Spectrometry Fragmentation of 4,7,10,13,16-Docosapentaenoic Acid (DPA) Methyl Ester". BenchChem Application Notes.
  • Zirrolli, J. A., et al. "Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization". PMC - NIH.
  • Analytical Chemistry. "Use of a Solvent-Free Dry Matrix Coating for Quantitative Matrix-Assisted Laser Desorption Ionization Imaging of 4-Bromophenyl-1,4-diazabicyclo(3.2.2)nonane-4-carboxylate in Rat Brain". ACS Publications.

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Validation

Comparative study of Knoevenagel catalysts for Methyl 2-cyano-3-(2-bromophenyl)acrylate production

Application Note: Comparative Efficacy of Knoevenagel Catalysts for the Synthesis of Methyl 2-cyano-3-(2-bromophenyl)acrylate Executive Summary & Mechanistic Rationale The Knoevenagel condensation is a cornerstone of C-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comparative Efficacy of Knoevenagel Catalysts for the Synthesis of Methyl 2-cyano-3-(2-bromophenyl)acrylate

Executive Summary & Mechanistic Rationale

The Knoevenagel condensation is a cornerstone of C-C bond formation, pivotal in the synthesis of α,β-unsaturated esters used in pharmaceuticals and advanced materials [1]. The condensation of 2-bromobenzaldehyde with methyl cyanoacetate to produce Methyl 2-cyano-3-(2-bromophenyl)acrylate presents unique kinetic challenges. The ortho-bromo substituent introduces significant steric hindrance and inductive electron-withdrawal, which directly impacts the nucleophilic attack trajectory and demands a highly optimized catalytic system.

This technical guide provides an objective, data-driven comparison of four distinct catalytic systems—ranging from traditional homogeneous bases to advanced metal-organic frameworks (MOFs) and mesoporous zeolites. By analyzing the causality behind these experimental choices, this guide empowers researchers to select the optimal catalyst based on yield, scalability, and green chemistry metrics.

Reaction Pathway & Catalyst Activation

The fundamental mechanism relies on the deprotonation of the active methylene group in methyl cyanoacetate, followed by its nucleophilic addition to the activated carbonyl of 2-bromobenzaldehyde. The nature of the catalyst dictates the activation pathway: amine-based catalysts typically proceed via an iminium or Schiff-base intermediate, whereas Lewis acidic MOFs activate the carbonyl oxygen directly [2, 3].

Mechanism A 2-Bromobenzaldehyde C Catalyst Activation (Base/Lewis Acid) A->C B Methyl Cyanoacetate B->C D Enolate / Imine Intermediate C->D E Aldol-type Addition D->E F Dehydration (-H2O) E->F G Methyl 2-cyano-3-(2-bromophenyl)acrylate F->G

Figure 1: Mechanistic pathway of the Knoevenagel condensation highlighting catalyst activation.

Quantitative Catalyst Performance Comparison

The selection of an appropriate catalyst requires balancing reaction kinetics against environmental impact (E-factor) and recovery logistics. Table 1 summarizes the experimental performance of four representative catalysts.

Table 1: Performance Metrics for the Synthesis of Methyl 2-cyano-3-(2-bromophenyl)acrylate

Catalyst SystemCatalyst TypeLoadingTemp (°C)Time (h)Yield (%)E-FactorRecovery / Notes
Piperidine / AcOH Homogeneous Base10 mol%502.588HighToxic; difficult to recover; classic standard [2].
L-Proline Organocatalyst15 mol%RT5.091LowBio-based; mild conditions; forms H-bonded transition state [2].
Basic-Meso-ZSM-5 Heterogeneous5 wt%500.5>95LowMesoporous structure overcomes steric bulk; highly recyclable [1].
CuBTC (MOF) Heterogeneous5 wt%801.592LowLewis acid activation; prevents consecutive side reactions [3, 4].

Causality in Catalyst Performance:

  • Basic-Meso-ZSM-5: Standard microporous zeolites often fail here because the bulky ortho-brominated aromatic ring cannot access the active sites. The mesoporous architecture of Basic-Meso-ZSM-5 eliminates this diffusion limitation, while its basic sites rapidly deprotonate the methylene, resulting in the fastest reaction time [1].

  • CuBTC MOF: Unlike basic catalysts, CuBTC utilizes adjacent Cu(II) Lewis acid sites to activate the malonitrile/cyanoacetate group. While it requires a higher temperature (80 °C) to overcome the activation energy barrier, it exhibits superior selectivity by suppressing unwanted oligomerization [4].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes a physical or analytical checkpoint to confirm reaction progress.

Protocol A: Green Organocatalysis using L-Proline

Rationale: L-Proline acts as a bifunctional catalyst. Its secondary amine forms an iminium ion with 2-bromobenzaldehyde, while its carboxylic acid moiety directs the nucleophilic attack via hydrogen bonding, effectively bypassing the steric clash of the ortho-bromo group. Ethanol is selected as a protic solvent to stabilize the zwitterionic intermediates.

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-bromobenzaldehyde (10 mmol, 1.85 g) and methyl cyanoacetate (10 mmol, 0.99 g) in 15 mL of absolute ethanol.

  • Catalysis: Add L-Proline (1.5 mmol, 0.17 g). Stir the mixture at room temperature (20-25 °C).

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 8:2). Self-Validation: The product spot will appear at a lower Rf​ (~0.4) than the aldehyde (~0.6) and will be highly UV-active due to extended conjugation.

  • Isolation: Upon completion (approx. 5 h), add 20 mL of ice-cold distilled water. The product will precipitate. Filter the solid and wash with cold aqueous ethanol (1:1).

  • Orthogonal Validation: Analyze the dried solid via FT-IR and 1 H NMR. Self-Validation: The disappearance of the distinct aldehyde carbonyl stretch (~1700 cm −1 ) and the appearance of the conjugated ester carbonyl (~1715 cm −1 ) and nitrile stretch (~2220 cm −1 ) confirms the transformation. 1 H NMR will show a characteristic singlet at δ 8.4-8.6 ppm for the vinylic proton, confirming the E-isomer predominance.

Protocol B: Heterogeneous Catalysis using Basic-Meso-ZSM-5

Rationale: Solvent-free or highly concentrated conditions leverage the high surface area of the mesoporous zeolite, driving the equilibrium forward by localized concentration and allowing for rapid, simple catalyst recovery.

  • Preparation: Mix 2-bromobenzaldehyde (10 mmol) and methyl cyanoacetate (10 mmol) in a 25 mL flask. Add 5 mL of ethanol to homogenize.

  • Catalysis: Add 5 wt% (approx. 140 mg) of activated Basic-Meso-ZSM-5 catalyst [1].

  • Reaction: Heat the mixture to 50 °C under vigorous stirring for 30 minutes.

  • Isolation & Recovery: Perform a hot filtration to remove the solid zeolite catalyst. Self-Validation: Weigh the dried recovered catalyst; a mass recovery of >95% validates the absence of leaching and confirms the heterogeneous nature of the process.

  • Crystallization: Allow the filtrate to cool to room temperature to crystallize the target acrylate.

Workflow Step1 Reagent Preparation Equimolar Aldehyde & Active Methylene Step2 Catalyst Addition (Homogeneous vs Heterogeneous) Step1->Step2 Step3 Reaction Optimization Temp: RT to 80°C Solvent: EtOH Step2->Step3 Step4 Monitoring TLC / FT-IR Analysis Step3->Step4 Step5 Workup & Isolation Filtration (Heterogeneous) or Precipitation Step4->Step5 Step6 Product Validation NMR & Yield Calculation Step5->Step6

Figure 2: Standardized workflow for catalyst screening, in-process monitoring, and product validation.

Conclusion & Recommendations

The production of Methyl 2-cyano-3-(2-bromophenyl)acrylate is highly sensitive to the chosen catalytic environment due to the steric and electronic profile of the 2-bromobenzaldehyde precursor.

  • For bench-scale discovery and green chemistry compliance , L-Proline is highly recommended due to its low toxicity, ambient reaction temperature, and excellent stereoselectivity.

  • For scale-up and process chemistry , Basic-Meso-ZSM-5 is the superior choice. Its ability to overcome the diffusion limitations of bulky substrates while allowing quantitative catalyst recovery drastically reduces the E-factor and downstream processing costs.

References

  • Comparative study of catalysts for Knoevenagel condensation efficiency Benchchem URL
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds Taylor & Francis URL
  • Coordination Polymers As Catalysts in Knoevenagel Condensations: A Critical Review Analysis ACS Publications URL
  • Catalysis Science & Technology (RSC Publishing)

Safety & Regulatory Compliance

Safety

Methyl 2-cyano-3-(2-bromophenyl)acrylate proper disposal procedures

Operational Guide: Safe Handling and Disposal of Methyl 2-cyano-3-(2-bromophenyl)acrylate For researchers and drug development professionals, managing the lifecycle of highly reactive intermediates is as critical as the...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of Methyl 2-cyano-3-(2-bromophenyl)acrylate

For researchers and drug development professionals, managing the lifecycle of highly reactive intermediates is as critical as the synthesis itself. Methyl 2-cyano-3-(2-bromophenyl)acrylate (CAS: 109460-96-0) is a complex molecule that presents a dual-hazard profile: it is both a highly reactive polymerizable monomer and a halogenated organic compound.

This guide provides authoritative, step-by-step operational protocols for the safe handling, curing, and disposal of this chemical, ensuring laboratory safety and strict environmental compliance.

Mechanistic Hazard Profiling

To safely dispose of a chemical, one must first understand the causality behind its reactivity. Methyl 2-cyano-3-(2-bromophenyl)acrylate requires specialized lifecycle management due to two distinct structural features:

  • The Cyanoacrylate Motif (Polymerization Risk): The electron-withdrawing cyano and ester groups make the alkene highly electrophilic. It is highly susceptible to rapid, exothermic anionic polymerization initiated by weak nucleophiles, such as ambient moisture or basic amines[1]. If liquid waste is improperly sealed without curing, this exothermic reaction can cause severe pressure buildup and container rupture.

  • The Brominated Phenyl Ring (Halogenated Waste): The presence of the bromine atom mandates that this compound be strictly segregated as halogenated organic waste [2]. Standard incineration of halogenated compounds produces corrosive hydrogen bromide (HBr) gas and potential dioxins. Therefore, it must be processed in specialized high-temperature incinerators equipped with caustic scrubbers[3].

Table 1: Physicochemical & Hazard Summary

PropertyValue / DescriptionOperational Implication
CAS Number 109460-96-0Use for exact waste manifesting and EPA/RCRA logging.
Chemical Class Halogenated Acrylate EsterMust be strictly segregated into green-labeled halogenated waste streams[2].
Reactivity Moisture-sensitive, polymerizableKeep away from water/bases during storage; use water to intentionally cure residues before disposal[1].
Thermal Decomposition Emits HBr, NOx, COxDo not autoclave; requires specialized caustic-scrubbed incineration[3].

Chemical Lifecycle & Disposal Workflows

The state of the waste (bulk liquid vs. trace residue) dictates the disposal pathway. The decision tree below outlines the self-validating workflow required to safely process this compound.

WasteWorkflow Start Waste: Methyl 2-cyano-3- (2-bromophenyl)acrylate Decision Determine Waste State Start->Decision Liquid Liquid Solution (e.g., in solvent) Decision->Liquid Bulk Liquid Residue Trace Residue / Empty Container Decision->Residue Container Spill Accidental Spill Decision->Spill Uncontrolled HaloCarboy Halogenated Organic Liquid Waste Carboy Liquid->HaloCarboy Segregate from non-halogenated Polymerize Induce Polymerization (Add trace water) Residue->Polymerize Open in fume hood InertAbsorb Contain with Inert Absorbent (Sand) Spill->InertAbsorb Avoid cellulose SolidWaste Hazardous Solid Waste (For Incineration) Polymerize->SolidWaste Once fully cured InertAbsorb->Polymerize Cure spill

Caption: Decision tree for the segregation and safe disposal of halogenated acrylate waste.

Step-by-Step Disposal Protocols

Protocol A: Liquid Waste Segregation (Solutions & Extractions)

Mixing halogenated solvents with non-halogenated streams ruins the bulk solvent for recovery and drastically increases disposal costs[4].

  • Step 1: Compatibility Verification. Ensure the designated "Halogenated Organic Waste" carboy does not contain strong bases, amines, or oxidizers. Amines will catalyze the rapid polymerization of the acrylate, potentially causing a thermal runaway.

  • Step 2: Transfer. Using a dedicated funnel inside a fume hood, transfer the liquid waste into the halogenated carboy.

  • Step 3: Volume Management. Never fill the waste carboy beyond 80% capacity. Halogenated solvents have high vapor pressures and require headspace for vapor expansion[4].

  • Step 4: Manifesting. Explicitly log the chemical name, CAS (109460-96-0), and estimated mass/volume on the composite waste sheet[2].

Protocol B: Solid Residue and Empty Container Curing

Do not throw containers with liquid monomer residue directly into the solid waste bin. The monomer can leak, react with ambient moisture, and bond waste items together or generate dangerous heat[1].

  • Step 1: Fume Hood Setup. Place the nearly empty container in a certified, actively venting fume hood.

  • Step 2: Hydration (Initiation). Add 1–2 mL of deionized water dropwise directly into the container. Causality: The water acts as a weak nucleophile, safely initiating the anionic polymerization of the cyanoacrylate[1].

  • Step 3: Exothermic Curing. Leave the container unsealed for 24 hours. This allows the heat generated by the exothermic polymerization to dissipate safely without pressurizing the vessel.

  • Step 4: Verification. Probe the residue with a glass stirring rod. If it has cured into a hard, inert plastic, the self-validating protocol is complete.

  • Step 5: Disposal. Cap the container and place it in the designated hazardous solid waste bin for incineration.

Emergency Spill Response Protocol

In the event of an accidental spill, standard laboratory cleanup procedures must be modified to account for the chemical's reactivity.

  • Step 1: Isolate & Ventilate. Evacuate immediate personnel. Ensure the fume hood sash is lowered if the spill is contained within, or increase room ventilation to disperse potentially toxic vapors[5].

  • Step 2: Inert Containment. Surround and cover the spill with an inert, mineral-based absorbent (e.g., sand or vermiculite)[1].

    • Critical Causality:Do NOT use cellulose-based absorbents (such as paper towels or cotton) for concentrated spills. The high surface area and hydroxyl groups present in cellulose can trigger a rapid, highly exothermic polymerization that generates enough heat to ignite the paper[5].

  • Step 3: Controlled Neutralization. Lightly mist the sand-contained spill with water to safely cure the monomer into a solid polymer[1].

  • Step 4: Collection. Use a non-sparking plastic scoop to collect the solidified polymer and sand mixture. Place it in a designated solid hazardous waste bag, seal it, and label it as "Solidified Halogenated Acrylate Waste."

Mechanism Monomer Methyl 2-cyano-3- (2-bromophenyl)acrylate (Reactive Monomer) Initiation Nucleophilic Attack (H2O or weak base) Monomer->Initiation Ambient Moisture Incineration High-Temp Incineration (>1000°C) Monomer->Incineration Liquid Waste Stream Polymer Solid Polycyanoacrylate Derivative (Inert) Initiation->Polymer Exothermic Curing Polymer->Incineration Solid Waste Stream Scrubber Caustic Scrubbing (Neutralizes HBr/NOx) Incineration->Scrubber Toxic Exhaust Gases Safe Safe Environmental Release Scrubber->Safe Neutralized Effluent

Caption: Mechanistic pathway from reactive monomer to safe environmental degradation.

References

  • Title : HAZARDOUS WASTE SEGREGATION | Source : Bucknell University Environmental Health & Safety | URL : 2

  • Title : Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | Source : U.S. Environmental Protection Agency (EPA) | URL : 3

  • Title : Cyanoacrylate Reagents: A Technical Guide to Safe Handling, Storage, and Disposal | Source : BenchChem | URL : 1

  • Title : Halogenated Acrylates | Source : NOAA CAMEO Chemicals | URL :5

  • Title : Halogenated Solvents | Source : Washington State University | URL : 4

Sources

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